Product packaging for Tolinapant(Cat. No.:CAS No. 1799328-86-1)

Tolinapant

Cat. No.: B605649
CAS No.: 1799328-86-1
M. Wt: 539.7 g/mol
InChI Key: YCXOHEXZVKOGEV-DNRQZRRGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ASTX660 is under investigation in clinical trial NCT02503423 (Phase 1-2 Study of ASTX660 in Subjects With Advanced Solid Tumors and Lymphomas).
Tolinapant is an orally bioavailable, non-peptidomimetic antagonist of both X chromosome-linked inhibitor of apoptosis protein (XIAP) and cellular IAP 1 (cIAP1), with potential antineoplastic and pro-apoptotic activities. Upon administration, this compound selectively binds to and inhibits the activity of XIAP and cIAP1. This restores and promotes the induction of apoptotic signaling pathways in cancer cells, and inactivates the nuclear factor-kappa B (NF-kB)-mediated survival pathway. XIAP and cIAP1 are overexpressed by many cancer cell types and suppress apoptosis by inhibiting the activity of certain caspases;  they promote both cancer cell survival and chemotherapy resistance.
ASTX-660 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.
dual antagonist of cIAP-XIAP

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42FN5O3 B605649 Tolinapant CAS No. 1799328-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXOHEXZVKOGEV-DNRQZRRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799328-86-1
Record name ASTX-660
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799328861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASTX660
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOLINAPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHZ9ZC3YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tolinapant's Mechanism of Action in T-Cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Tolinapant (formerly ASTX660) is an investigational, orally bioavailable, non-peptidomimetic small molecule that acts as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] In patients with relapsed or refractory T-cell lymphomas, this compound has demonstrated promising clinical activity.[4] This technical guide provides a detailed overview of the molecular mechanisms through which this compound exerts its anti-tumor effects in T-cell lymphoma, with a focus on its dual roles in inducing regulated cell death and modulating the tumor immune microenvironment.

Core Mechanism: Dual Antagonism of cIAPs and XIAP

This compound's primary mechanism of action is the concurrent inhibition of two key families of IAPs: the cellular IAPs (cIAP1 and cIAP2) and the X-linked IAP (XIAP).[2][3] IAPs are frequently overexpressed in various cancers, including T-cell lymphomas, where they contribute to tumor cell survival, proliferation, and resistance to therapy by suppressing apoptosis.[2]

This compound's ability to antagonize both cIAPs and XIAP is crucial to its efficacy. XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis.[3] cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5]

Quantitative Data: In Vitro Potency of this compound
TargetAssay TypeIC50 (nmol/L)
cIAP1Intracellular degradation in MDA-MB-231 cells0.22
XIAPCellular XIAP-caspase 9 immunoprecipitation2.8

Induction of Regulated Cell Death in T-Cell Lymphoma

By inhibiting IAPs, this compound triggers multiple forms of regulated cell death in T-cell lymphoma cells, primarily through apoptosis and necroptosis.

Apoptosis Induction

This compound promotes apoptosis through two interconnected pathways:

  • Extrinsic Apoptosis: By inhibiting XIAP, this compound removes the block on caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. This sensitizes T-cell lymphoma cells to death receptor-mediated apoptosis, which can be triggered by ligands such as Tumor Necrosis Factor-alpha (TNFα).[6]

  • Intrinsic Apoptosis: this compound's inhibition of XIAP also prevents the suppression of caspase-9, the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. This allows for the amplification of apoptotic signals originating from within the cell.[2]

Necroptosis and Immunogenic Cell Death

A novel and critical aspect of this compound's mechanism is its ability to induce necroptosis, a form of regulated, inflammatory cell death.[2] This is particularly important in apoptotic-resistant T-cell lymphoma cells. The induction of necroptosis by this compound involves the activation of a signaling cascade dependent on Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[7][8]

The necroptotic death of tumor cells is immunogenic, meaning it can stimulate an anti-tumor immune response. This is mediated by the release of Damage-Associated Molecular Patterns (DAMPs), which act as danger signals to the immune system.[6]

Signaling Pathways Modulated by this compound

This compound-Induced Apoptosis and Necroptosis Signaling

tolinapant_cell_death cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DeathReceptor Death Receptor (e.g., TNFR1) Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Activates RIPK1 RIPK1 DeathReceptor->RIPK1 Recruits This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits XIAP XIAP This compound->XIAP Inhibits cIAP1_2->RIPK1 Ubiquitinates (Inhibits) ActiveCaspase8 Caspase-8 XIAP->ActiveCaspase8 Inhibits Caspase3_7 Pro-Caspase-3/7 XIAP->Caspase3_7 Inhibits SMAC SMAC Mimetics Caspase8->ActiveCaspase8 Cleavage ActiveCaspase8->Caspase3_7 Activates ActiveCaspase3_7 Caspase-3/7 Caspase3_7->ActiveCaspase3_7 Cleavage Apoptosis Apoptosis ActiveCaspase3_7->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome pMLKL pMLKL MLKL->pMLKL Necrosome->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Pore formation

Caption: this compound induces both apoptosis and necroptosis in T-cell lymphoma cells.

Activation of the Noncanonical NF-κB Pathway

Inhibition of cIAP1/2 by this compound leads to the stabilization and accumulation of NF-κB Inducing Kinase (NIK).[5] NIK then activates the IκB kinase alpha (IKKα) complex, which in turn phosphorylates and processes p100 to its active p52 form. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to regulate the transcription of genes involved in immune responses and cell survival.[1][9]

noncanonical_nfkb cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits NIK NIK cIAP1_2->NIK Degrades IKKa IKKα NIK->IKKa Activates p100_RelB p100/RelB IKKa->p100_RelB Phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB Processing Proteasome Proteasome p100_RelB->Proteasome p52_RelB_nucleus p52/RelB p52_RelB->p52_RelB_nucleus Translocation GeneExpression Gene Expression (e.g., cytokines, chemokines) p52_RelB_nucleus->GeneExpression Regulates

Caption: this compound activates the noncanonical NF-κB pathway.

Immunomodulatory Effects of this compound

A key finding is that the full anti-tumor activity of this compound in preclinical models of T-cell lymphoma requires an intact immune system.[2] This highlights the importance of its immunomodulatory effects, which are multifaceted and involve both the innate and adaptive immune systems.

Activation of Innate Immunity

This compound treatment leads to an increase in myeloid cell signatures and the upregulation of genes associated with antigen presentation in vivo.[2] The release of DAMPs from necroptotic tumor cells further activates innate immune cells, such as dendritic cells and macrophages, creating a pro-inflammatory tumor microenvironment.[6]

Enhancement of Adaptive Immunity

The immunomodulatory effects of this compound culminate in a robust anti-tumor adaptive immune response:

  • Increased T-cell Infiltration: Treatment with this compound has been shown to increase the infiltration of CD8+ cytotoxic T-cells into the tumor microenvironment in both preclinical models and patient biopsies.[2]

  • Enhanced T-cell Killing: In vitro co-culture experiments have demonstrated that this compound potentiates the killing of tumor cells by peripheral blood mononuclear cells (PBMCs).

  • Cytokine and Chemokine Production: this compound stimulates the production of various pro-inflammatory cytokines and chemokines, which further recruit and activate immune cells.[10] For instance, an increase in CXCL10, a chemokine that attracts CXCR3+ cytotoxic T-cells, has been observed in patients treated with this compound.[10]

Clinical Efficacy in T-Cell Lymphoma

The dual mechanism of direct tumor cell killing and immune modulation translates into clinical activity. Data from the Phase 2 portion of the ASTX660-01 trial (NCT02503423) in patients with relapsed/refractory T-cell lymphomas are summarized below.[4]

Clinical Trial Data (ASTX660-01, Phase 2)
Patient PopulationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DOR)
Peripheral T-Cell Lymphoma (PTCL) (n=96)22.9%9.4%13.5%6.5 months
Cutaneous T-Cell Lymphoma (CTCL) (n=50)28.0%4.0%24.0%8.8 months

Experimental Protocols

Western Blotting for Necroptosis Markers
  • Sample Preparation: T-cell lymphoma cell lines (e.g., BW5147) are treated with this compound at various concentrations and time points.[2] For in vivo studies, tumors are excised from treated mice and homogenized.[2]

  • Protein Extraction and Quantification: Cells or homogenized tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against necroptosis markers (e.g., phospho-RIPK3, phospho-MLKL) and loading controls (e.g., GAPDH).[2][7]

  • Detection: After incubation with HRP-conjugated secondary antibodies, proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo T-Cell Lymphoma Model (Syngeneic)
  • Cell Line: The murine T-cell lymphoma cell line BW5147 is commonly used.[2][11]

  • Animal Model: Immunocompetent mice (e.g., AKR/J) are used to allow for the study of immunomodulatory effects.[2]

  • Tumor Implantation: BW5147 cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors are established, mice are treated orally with this compound or vehicle control.

  • Monitoring: Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors and other tissues can be collected for pharmacodynamic analyses (e.g., Western blotting, immunohistochemistry).[2]

Analysis of Patient Biopsies
  • Sample Collection: Tumor biopsies are collected from patients with T-cell lymphoma before and during treatment with this compound in clinical trials such as ASTX660-01.[2][10]

  • Gene Expression Profiling: RNA is extracted from biopsy samples and analyzed using platforms like NanoString nCounter to assess changes in immune-related gene expression signatures.[12]

  • Immunohistochemistry/Immunofluorescence: Biopsy sections are stained with antibodies against immune cell markers (e.g., CD8) to visualize and quantify immune cell infiltration.[10]

  • Cytokine/Chemokine Analysis: Plasma samples from patients are analyzed using multiplex assays (e.g., Luminex) to measure changes in the levels of circulating cytokines and chemokines.[10]

Experimental Workflow for Assessing Immunomodulatory Effects

experimental_workflow cluster_preclinical Preclinical Models cluster_clinical Clinical Samples cluster_analysis Analysis InVitro In Vitro Co-culture (TCL cells + PBMCs) CellKilling Tumor Cell Killing Assay InVitro->CellKilling InVivo Syngeneic Mouse Model (e.g., BW5147) TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth GeneExpression Gene Expression Profiling InVivo->GeneExpression IHC_IF Immunohistochemistry/ Immunofluorescence InVivo->IHC_IF PatientBiopsies Patient Biopsies (Pre- and On-treatment) PatientBiopsies->GeneExpression PatientBiopsies->IHC_IF PatientPlasma Patient Plasma (Pre- and On-treatment) CytokineAnalysis Cytokine/Chemokine Analysis PatientPlasma->CytokineAnalysis

Caption: Workflow for evaluating the immunomodulatory effects of this compound.

References

Tolinapant (ASTX660): A Technical Guide to its Discovery and Development as a Dual IAP Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] Developed by Astex Pharmaceuticals using fragment-based drug design, this compound represents a significant advancement in the therapeutic targeting of apoptosis evasion, a key hallmark of cancer.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Introduction: Targeting IAPs in Oncology

The Inhibitor of Apoptosis (IAP) protein family plays a crucial role in regulating programmed cell death (apoptosis) and pro-survival signaling pathways.[1] Proteins such as cIAP1, cIAP2, and XIAP are frequently overexpressed in various malignancies, contributing to tumor growth, resistance to therapy, and poor prognosis.[1][3][5] This makes them attractive targets for anticancer drug development.[6][7] this compound was designed to mimic the function of the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting cancer cell death.[6]

Discovery and Molecular Profile

This compound was discovered through a fragment-based drug design approach.[3][4] It is a small molecule, non-peptidomimetic antagonist with a unique molecular profile, demonstrating potent and balanced activity against both cIAP1/2 and XIAP.[1][4]

Table 1: In Vitro Potency of this compound
TargetAssay TypeMetricValueReference(s)
cIAP1 (BIR3 domain)Cell-freeIC50< 12 nmol/L[6]
XIAP (BIR3 domain)Cell-freeIC50< 40 nmol/L[6]
cIAP1 (intracellular)MDA-MB-231 cellsIC50 (degradation)0.22 nmol/L[3]
XIAP (cellular)XIAP-caspase 9 IPIC502.8 nmol/L[3]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism, targeting both the canonical and non-canonical NF-κB pathways, as well as promoting TNFα-dependent apoptosis and necroptosis.

Antagonism of cIAP1/2 and Activation of the Non-Canonical NF-κB Pathway

Upon binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[6] This leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[6] This pathway plays a role in immune modulation.[8]

Antagonism of XIAP and Promotion of Apoptosis

By binding to XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby promoting the execution of the apoptotic cascade.[4]

Induction of TNFα-Dependent Cell Death

In the presence of TNFα, this compound's inhibition of cIAP1/2 prevents the formation of a pro-survival signaling complex (Complex I) at the TNF receptor 1 (TNFR1).[4][9] This leads to the formation of a death-inducing signaling complex (DISC or Complex IIa), resulting in caspase-8-dependent apoptosis.[4][10] In some cellular contexts where caspase-8 is inhibited, this can lead to an alternative form of programmed cell death called necroptosis.[11]

Signaling Pathway Diagrams

Tolinapant_MoA cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I forms Complex_IIa Complex IIa (Apoptosis) TNFR1->Complex_IIa forms Complex_IIb Necrosome (Necroptosis) TNFR1->Complex_IIb forms This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 inhibits XIAP XIAP This compound->XIAP inhibits NIK NIK This compound->NIK stabilizes Caspase37 Caspase-3/7 This compound->Caspase37 promotes cIAP1/2->Complex_I promotes cIAP1/2->NIK degrades XIAP->Caspase37 inhibits RIPK1 RIPK1 Complex_I->RIPK1 ubiquitinates Non_Canon_NFkB Non-canonical NF-kB Pathway RIPK1->Non_Canon_NFkB activates NIK->Non_Canon_NFkB activates Caspase8 Caspase-8 Complex_IIa->Caspase8 activates Caspase8->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 activates MLKL MLKL RIPK3->MLKL activates Necroptosis Necroptosis MLKL->Necroptosis

Caption: this compound's dual mechanism of action.

Preclinical Development

This compound has undergone extensive preclinical evaluation, demonstrating its anti-tumor activity in a variety of cancer models.

In Vitro Studies

This compound induces TNFα-dependent apoptosis in a broad range of cancer cell lines.[6][7] In studies with T-cell lymphoma cell lines, this compound showed varying sensitivity, which could be enhanced by the presence of TNFα or in combination with other agents like the HDAC inhibitor romidepsin.[12][13]

Table 2: In Vitro Cellular Activity of this compound
Cell LineCancer TypeAssayTreatmentKey FindingReference(s)
MDA-MB-231Triple-Negative Breast CancerApoptosis AssayThis compound + TNFαInduction of apoptosis[6]
A375MelanomaApoptosis AssayThis compound + TNFαInduction of apoptosis[6]
36 CRC cell linesColorectal CancerCell ViabilityThis compound +/- TNFαSensitivity enhanced with TNFα[9]
HHT-cell LymphomaProliferation AssayThis compoundResistant[12]
SUP-M2T-cell LymphomaProliferation AssayThis compoundSensitive[12]
In Vivo Studies

Oral administration of this compound has been shown to inhibit tumor growth in mouse xenograft models of breast and melanoma cancers.[6] In syngeneic T-cell lymphoma models, this compound demonstrated the ability to induce complete tumor regression in an immune-competent environment, highlighting its immunomodulatory effects.[8]

Table 3: In Vivo Efficacy of this compound
Animal ModelCancer TypeDosingKey FindingReference(s)
SCID mice with MDA-MB-231 xenograftsBreast Cancer5, 10, 20 mg/kg, oral gavageTumor growth inhibition[6]
Nude mice with A375 xenograftsMelanoma5, 10, 20 mg/kg, oral gavageTumor growth inhibition[6]
Syngeneic mouse modelT-cell Lymphoma25 mg/kg, oralComplete tumor regression[8]
AKP organoid model in syngeneic miceColorectal CancerCombination with FOLFOXSignificant tumor regression[9]

Clinical Development

This compound is being evaluated in Phase 1 and 2 clinical trials for advanced solid tumors and lymphomas.[1][3] The first-in-human Phase 1 study established a manageable safety profile and a recommended Phase 2 dose, with an intermittent dosing schedule of 7 days on, 7 days off.[3]

Table 4: Overview of Key Clinical Trials for this compound (ASTX660)
Trial IDPhaseStatusCondition(s)Intervention(s)
NCT02503423Phase 1/2OngoingAdvanced Solid Tumors and LymphomasThis compound
NCT06590558Phase 1/1bWithdrawnMetastatic Triple Negative Breast CancerThis compound, Eribulin
NCT06393751Phase 1/2WithdrawnRecurrent Epithelial Ovarian CancerThis compound, Paclitaxel, Bevacizumab
CRAIN (ISRCTN18574865)Phase 1bOngoingCervical CancerThis compound, Chemoradiotherapy

Note: Trial statuses are subject to change. Please refer to clinical trial registries for the most up-to-date information.

Experimental Protocols

In Vitro Cell Viability Assay

A representative protocol for assessing the effect of this compound on cell viability.

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound +/- TNFα Incubate_24h->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound, with or without a fixed concentration of TNFα (e.g., 10 ng/mL).[12]

  • After a 72-hour incubation period, cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels.[12][13]

  • Luminescence is read on a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for cIAP1 Degradation

A protocol to detect the on-target effect of this compound.

Methodology:

  • Cells are treated with this compound for a specified time course (e.g., 2, 6, 24 hours).[8]

  • Cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against cIAP1 and a loading control (e.g., β-actin).

  • Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in the cIAP1 band intensity indicates drug-induced degradation.

In Vivo Xenograft Tumor Model

A general protocol for evaluating the anti-tumor efficacy of this compound in vivo.

Methodology:

  • Immuno-compromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-231).[6]

  • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally at various doses and schedules (e.g., daily for a specified period).[6]

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for cIAP1).[8]

Future Directions

The development of this compound is ongoing, with a focus on identifying patient populations most likely to respond and exploring rational combination therapies.[10] Biomarker studies are underway to predict response and resistance.[14] The immunomodulatory properties of this compound also suggest its potential in combination with immunotherapy.[8] Clinical trials are exploring its use with standard-of-care chemotherapy and radiotherapy in various cancers, including triple-negative breast cancer, ovarian cancer, and cervical cancer.[14][15][16]

Conclusion

This compound (ASTX660) is a promising, orally bioavailable dual cIAP and XIAP antagonist with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and a manageable safety profile in early clinical trials. Its ability to induce both direct tumor cell death and modulate the immune system makes it a versatile therapeutic candidate, both as a monotherapy and in combination with other anti-cancer agents. Ongoing clinical development will further elucidate its role in the treatment of various solid and hematological malignancies.

References

Tolinapant: A Catalyst for Necroptosis and Immunogenic Cell Death in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolinapant (ASTX660) is a novel, potent, non-peptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] By targeting these key regulators of cell death and survival pathways, this compound has emerged as a promising immunomodulatory agent with the ability to induce a specific form of programmed cell death known as necroptosis, thereby triggering an immunogenic response against tumor cells.[1] This guide provides a comprehensive technical overview of this compound's mechanism of action, focusing on its effects on necroptosis and immunogenic cell death (ICD), supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction: Targeting IAPs to Induce Tumor Cell Death

Inhibitor of Apoptosis Proteins are a family of functionally and structurally related proteins that act as endogenous inhibitors of apoptosis, or programmed cell death.[2] Their overexpression in many cancer cell types contributes to tumor survival, progression, and resistance to conventional therapies.[2][3] this compound's primary mechanism of action is to mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), thereby inhibiting the activity of cIAP1, cIAP2, and XIAP.[4][5] This leads to the degradation of cIAP1/2 and unleashes the cell's apoptotic and necroptotic machinery.[1]

This compound's Induction of Necroptosis: A Pro-inflammatory Mode of Cell Death

While the induction of apoptosis is a primary goal of many cancer therapies, this compound distinguishes itself by its ability to trigger necroptosis, a regulated form of necrosis. Unlike the immunologically silent nature of apoptosis, necroptosis is highly pro-inflammatory. This process is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the subsequent phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like (MLKL), which leads to plasma membrane rupture.[1][6]

The Necroptotic Signaling Pathway Activated by this compound

The signaling cascade leading to this compound-induced necroptosis is initiated by the binding of cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), to their receptors. In the presence of this compound, which depletes cIAPs, RIPK1 is not ubiquitinated and instead forms a pro-death complex known as the necrosome, which also includes RIPK3 and caspase-8.[1] When caspase-8 is inhibited or absent, RIPK1 and RIPK3 auto- and trans-phosphorylate, leading to the phosphorylation of MLKL.[1] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that result in cell lysis and the release of cellular contents.[6]

This compound-Induced Necroptosis Pathway This compound-Induced Necroptosis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TRADD TRAF2 RIPK1 TNFR1->Complex I MLKL_pore MLKL Pore Formation (Lysis) This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 Inhibition RIPK1 RIPK1 cIAP1/2->RIPK1 Prevents Ubiquitination Complex I->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Necrosome Necrosome p-RIPK1 p-RIPK3 MLKL pRIPK1->Necrosome pRIPK3->Necrosome MLKL MLKL Necrosome->MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL pMLKL->MLKL_pore Caspase-8 Caspase-8 Caspase-8->RIPK1 Cleavage/ Inhibition Caspase-8->RIPK3 Cleavage/ Inhibition

This compound's mechanism in promoting the necroptotic pathway.

Triggering Immunogenic Cell Death (ICD)

The necroptotic demise of tumor cells induced by this compound is a key driver of immunogenic cell death. ICD is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from the dying cells. This is mediated by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.

Release of DAMPs

This compound treatment has been shown to induce the release of several critical DAMPs from tumor cells:

  • High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine.[1]

  • Calreticulin (CRT): An endoplasmic reticulum chaperone protein that translocates to the cell surface of dying cells, acting as an "eat-me" signal for dendritic cells.[1]

  • ATP: Released from dying cells, ATP acts as a "find-me" signal to attract phagocytes.

Immunogenic_Cell_Death_Workflow This compound-Induced Immunogenic Cell Death Workflow This compound This compound Tumor_Cell Tumor_Cell This compound->Tumor_Cell Necroptosis Necroptosis Tumor_Cell->Necroptosis Induces DAMPs_Release DAMPs Release HMGB1 Calreticulin (surface) ATP Necroptosis->DAMPs_Release Immune_Activation Immune System Activation DAMPs_Release->Immune_Activation Dendritic_Cell Dendritic Cell Maturation & Antigen Presentation Immune_Activation->Dendritic_Cell T_Cell CD8+ T-Cell Priming & Activation Dendritic_Cell->T_Cell Tumor_Killing Enhanced Anti-Tumor Immunity T_Cell->Tumor_Killing

Workflow of this compound-induced ICD and subsequent immune activation.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
Cell LineTreatmentEndpointResultReference
SUP-M2 (ALK+ ALCL)This compoundIC50200nM ± 100nM[2]
SUP-M2 (ALK+ ALCL)This compound + TNF-α (10ng/ml)IC5020nM ± 1nM[2]
HH (CTCL)This compoundIC50>20µM[2]
HH (CTCL)This compound + TNF-α (10ng/ml)IC50>20µM[2]
BW5147This compound + Emricasan (0.5µM)Cell ViabilityEnhanced cell death vs. This compound alone[1]
BW5147This compound + Necrostatin-1 (20µM)Cell ViabilityIncreased viability vs. This compound alone[1]
BW5147This compoundHMGB1 ReleaseIncreased release into supernatant[1]
Table 2: In Vivo Efficacy and Biomarker Modulation
Tumor ModelTreatmentEndpointResultReference
HH XenograftThis compound (20mg/kg daily)Tumor GrowthSignificantly slowed tumor growth (P < 0.01)[1]
SUP-T1 XenograftThis compound (20mg/kg daily)Tumor GrowthSignificantly slowed tumor growth (P < 0.05)[1]
BW5147 SyngeneicThis compound (25mg/kg single dose)Necroptosis Markers (p-RIPK3, p-MLKL)Strong increase in tumor lysates[1]
BW5147 SyngeneicThis compound (25mg/kg for 5 days)Plasma HMGB1Significantly higher levels vs. vehicle (P < 0.05)[1]
BW5147 & HHThis compoundMyeloid Pathway Score (NanoString)Increased myeloid signature[1]
Table 3: Clinical Trial Data (Phase II, Relapsed/Refractory TCL)
Patient CohortEndpointResultReference
PTCL (n=96)Overall Response Rate (ORR)22.9%[7]
PTCL (n=96)Complete Response (CR)9.4%[7]
CTCL (n=50)Overall Response Rate (ORR)28.0%[7]
PTCL BiopsiesCD8+ T-cell Signature (NanoString)Increased post-treatment[1]
PTCL BiopsiesCytotoxic Cell Signature (NanoString)Elevated in 5 of 6 biopsies[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100µL of culture medium.[8]

    • Include control wells with medium only for background luminescence.[8]

    • Add test compounds (e.g., this compound, with or without TNF-α, emricasan, or necrostatin-1) to the experimental wells and incubate for the desired time (e.g., 24, 48, or 72 hours).[8]

    • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (100µL).[7]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a plate reader.[8]

Western Blot for Necroptosis Markers

This technique is used to detect and quantify specific proteins (e.g., RIPK1, RIPK3, MLKL, and their phosphorylated forms) in cell or tissue lysates.

  • Procedure:

    • Prepare protein lysates from treated cells or tumor tissue.[9]

    • Determine protein concentration using a BCA protein assay.[9]

    • Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[9]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated RIPK1, RIPK3, and MLKL.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

HMGB1 ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of HMGB1 released into cell culture supernatants or plasma.

  • Procedure:

    • Collect cell culture supernatants or plasma from treated cells or animals.[10]

    • Add 100µL of standards and samples to each well of an HMGB1-coated microplate.[2]

    • Incubate for 90 minutes at 37°C.[2]

    • Wash the wells, then add 100µL of Biotinylated Detection Antibody and incubate for 1 hour at 37°C.[2]

    • Wash, then add 100µL of HRP Conjugate and incubate for 30 minutes at 37°C.[2]

    • Wash, then add 90µL of Substrate Reagent and incubate for 15 minutes at 37°C.[2]

    • Add 50µL of Stop Solution and immediately read the absorbance at 450 nm.[2]

    • Calculate HMGB1 concentration based on the standard curve.

Flow Cytometry for Surface Calreticulin

This method is used to detect the exposure of calreticulin on the outer surface of the plasma membrane of dying cells.

  • Procedure:

    • Treat cells with the desired compounds.

    • Harvest cells and wash with PBS.[11]

    • Incubate cells with a fluorescently labeled anti-calreticulin antibody (or an isotype control) for 30-45 minutes at 4°C.[5][11]

    • Wash the cells to remove unbound antibody.[11]

    • Analyze the cells using a flow cytometer to quantify the percentage of calreticulin-positive cells.

NanoString nCounter Gene Expression Analysis

This technology allows for the multiplexed measurement of gene expression to profile immune cell populations and pathways in tumor tissue.

  • Workflow:

    • Extract RNA from tumor biopsies or other tissue samples.

    • Hybridize the RNA with a reporter and capture probe set specific for the genes of interest (e.g., PanCancer Immune Profiling Panel).[12]

    • The hybridized complexes are then purified and immobilized on the nCounter cartridge.

    • The cartridge is placed in the nCounter Digital Analyzer for data acquisition, where the barcodes are counted for each target molecule.

    • Data is analyzed using the nSolver Analysis Software, which includes modules for quality control, normalization, and advanced analyses such as immune cell type profiling and pathway scoring.[13]

Immunofluorescence for CD8+ T-Cell Infiltration

This technique is used to visualize and quantify the presence of CD8+ T-cells within the tumor microenvironment.

  • Procedure:

    • Prepare formalin-fixed, paraffin-embedded (FFPE) or frozen tumor tissue sections.

    • Perform antigen retrieval to unmask the target epitopes.[14]

    • Block non-specific antibody binding.[15]

    • Incubate the sections with a primary antibody against CD8.[15]

    • Wash and incubate with a fluorescently labeled secondary antibody.[15]

    • Counterstain nuclei with DAPI.[15]

    • Mount the slides and visualize using a fluorescence microscope.

    • Quantify the number of CD8+ cells per unit area.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that leverages the induction of necroptosis to stimulate a robust anti-tumor immune response. Its ability to convert a "cold" tumor microenvironment into an immunologically "hot" one provides a strong rationale for its use both as a monotherapy and in combination with other anti-cancer agents, including checkpoint inhibitors and chemotherapy.[1] The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the immunomodulatory properties of this compound and its potential to improve outcomes for cancer patients. Future studies should continue to explore optimal combination strategies and identify predictive biomarkers to guide patient selection.

References

Tolinapant: A Dual Antagonist of XIAP and cIAP1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tolinapant (formerly ASTX660) is an orally bioavailable, non-peptidomimetic small molecule that acts as a potent dual antagonist of X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2] By targeting these key regulators of apoptosis and cell survival, this compound reactivates programmed cell death within cancer cells and modulates the tumor microenvironment, presenting a promising therapeutic strategy for various malignancies, particularly T-cell lymphomas. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound and its targets, XIAP and cIAP1.

Introduction: The Role of IAPs in Cancer

The Inhibitor of Apoptosis (IAP) protein family plays a crucial role in cell survival by negatively regulating apoptosis.[3] XIAP is a direct and potent inhibitor of caspases-3, -7, and -9, the key executioners of apoptosis.[4] cIAP1 and its homolog cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell signaling pathways, including the NF-κB pathway, and can prevent the formation of pro-apoptotic signaling complexes.[4] Overexpression of IAPs is a common feature in many cancers, contributing to tumor growth, resistance to therapy, and poor prognosis.[2] this compound was developed to counteract this pro-survival mechanism by mimicking the endogenous IAP antagonist, SMAC/Diablo.[4]

Mechanism of Action of this compound

This compound's therapeutic effect stems from its ability to simultaneously antagonize XIAP and cIAP1.

Antagonism of XIAP

This compound binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, preventing its interaction with and subsequent inhibition of caspases.[4] This liberates caspases to execute the apoptotic program.

Antagonism of cIAP1

The binding of this compound to the BIR3 domain of cIAP1 induces a conformational change that activates its E3 ligase activity, leading to auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[4] The degradation of cIAP1 has two major consequences:

  • Induction of Apoptosis: In the presence of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the depletion of cIAP1 facilitates the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and extrinsic apoptosis.[5]

  • Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the IKKα complex to process p100 to p52, a key step in the activation of the non-canonical NF-κB pathway.[6][7] This pathway plays a role in immune modulation.

cluster_Tolinapant_Action This compound Mechanism of Action cluster_XIAP XIAP Antagonism cluster_cIAP1 cIAP1 Antagonism cluster_Apoptosis Apoptosis Induction cluster_NFkB Non-Canonical NF-κB Activation This compound This compound XIAP XIAP This compound->XIAP Binds to BIR domain cIAP1 cIAP1 This compound->cIAP1 Binds to BIR3 domain Caspases Caspases 3, 7, 9 XIAP->Caspases Inhibits Apoptosis_XIAP Apoptosis Caspases->Apoptosis_XIAP Induces cIAP1_degradation cIAP1 Degradation cIAP1->cIAP1_degradation Auto-ubiquitination Complex_II Complex II (DISC) cIAP1_degradation->Complex_II Promotes formation NIK NIK cIAP1_degradation->NIK Stabilizes TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->Complex_II Caspase8 Caspase-8 Complex_II->Caspase8 Activates Apoptosis_cIAP1 Apoptosis Caspase8->Apoptosis_cIAP1 Induces p100 p100 NIK->p100 Phosphorylates p52 p52 p100->p52 Processing RelB RelB p52->RelB Forms heterodimer Gene_expression Gene Expression (Immune Modulation) RelB->Gene_expression Drives

Caption: this compound's dual mechanism of action on XIAP and cIAP1.

Quantitative Data

Preclinical Data

This compound has demonstrated potent and balanced activity against both XIAP and cIAP1 in biochemical and cellular assays.

Target/Cell LineAssay TypeIC50Reference
Biochemical Assays
cIAP1 (BIR3 domain)Cell-free assay< 12 nmol/L[6]
XIAP (BIR3 domain)Cell-free assay< 40 nmol/L[6]
Cell-Based Assays
ALK+ ALCL (SUP-M2)Cell Proliferation20 nM ± 1 nM (+TNFα)[8]
ALK+ ALCL (SUP-M2)Cell Proliferation200 nM ± 100 nM (-TNFα)[1]
CTCL (HH)Cell Proliferation> 20 µM (+TNFα)[8]
Clinical Data

The phase 2 ASTX660-01 clinical trial (NCT02503423) evaluated the efficacy and safety of single-agent this compound in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[9][10]

IndicationNumber of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR) RatePartial Response (PR) Rate
PTCL9622.9%9.4%13.5%
CTCL5028.0%4.0%24.0%

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

cIAP1 Degradation Assay (Western Blot)

This assay is used to confirm the on-target effect of this compound on cIAP1.

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for cIAP1. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.[12]

start Start: Cell Culture and this compound Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-cIAP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of cIAP1 Levels detection->analysis end End: Confirmation of cIAP1 Degradation analysis->end

Caption: Workflow for cIAP1 degradation assay by Western Blot.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of executioner caspases 3 and 7, a hallmark of apoptosis.

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound, with or without TNF-α, for the desired time.

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well, which contains a proluminescent caspase-3/7 substrate.

  • Incubation: Mix the contents of the wells and incubate at room temperature, protected from light, for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Non-Canonical NF-κB Pathway Activation Assay

Activation of this pathway can be assessed by measuring the processing of p100 to p52 via Western blot.

  • Cell Culture, Treatment, and Lysis: Follow the same initial steps as the cIAP1 degradation assay.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described previously.

  • Immunoblotting: Use primary antibodies that specifically recognize the p100 and p52 forms of NF-κB2.

  • Analysis: An increase in the p52/p100 ratio indicates activation of the non-canonical NF-κB pathway.[13]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

cluster_Extrinsic Extrinsic Apoptosis Pathway cluster_Intrinsic Intrinsic Apoptosis Pathway cluster_IAP_Inhibition IAP Inhibition by this compound TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD Procaspase8 Procaspase-8 TRADD_FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase3_intrinsic Procaspase-3 Caspase9->Procaspase3_intrinsic Caspase3_intrinsic Caspase-3 Procaspase3_intrinsic->Caspase3_intrinsic Cleavage Apoptosis_intrinsic Apoptosis Caspase3_intrinsic->Apoptosis_intrinsic This compound This compound XIAP XIAP This compound->XIAP cIAP1 cIAP1 This compound->cIAP1 XIAP->Caspase3 Inhibits XIAP->Caspase9 Inhibits cIAP1->Procaspase8 Inhibits activation

Caption: Overview of apoptosis pathways and IAP inhibition by this compound.

Conclusion

This compound's dual antagonism of XIAP and cIAP1 offers a multi-faceted approach to cancer therapy by directly inducing apoptosis and modulating the tumor immune microenvironment. The robust preclinical data and promising clinical activity, particularly in T-cell lymphomas, underscore the therapeutic potential of this agent. This technical guide provides a foundational understanding for researchers and drug developers working with this compound and other IAP antagonists, facilitating further investigation into their clinical applications and underlying biological mechanisms.

References

Methodological & Application

Tolinapant In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] These IAP proteins are frequently overexpressed in cancer cells, where they play a crucial role in suppressing apoptosis and promoting cell survival, often leading to treatment resistance.[1][2] this compound's unique mechanism of action, which involves both direct IAP antagonism and immune-related activities, makes it an attractive therapeutic candidate in oncology.[1][2] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, along with its mechanism of action and quantitative data from various cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the BIR3 domains of cIAP1/2 and XIAP, thereby mimicking the function of the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases).[1][3]

Antagonism of cIAP1/2: The binding of this compound to cIAP1/2 induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity. This leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[3] The degradation of cIAP1/2 results in the stabilization and accumulation of NF-κB-inducing kinase (NIK).[1][3] NIK then activates the noncanonical NF-κB signaling pathway, leading to the production of various cytokines, including Tumor Necrosis Factor-alpha (TNFα).[3][4] This sustained pro-apoptotic signaling, particularly in the presence of TNFα, occurs via the extrinsic apoptosis pathway.[3]

Antagonism of XIAP: By antagonizing XIAP, this compound releases the inhibition of caspases, key effector enzymes in both the intrinsic and extrinsic apoptosis pathways.[3] This action promotes apoptosis induced by various stimuli, including chemotherapeutic agents and radiotherapy.[3]

The dual antagonism of both cIAP1/2 and XIAP by this compound results in a multi-faceted anti-tumor response, involving the induction of apoptosis and the modulation of the tumor immune microenvironment.[1][2][4]

Tolinapant_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds Complex I TRADD TRAF2 RIPK1 cIAP1/2 TNFR1->Complex I This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 inhibits XIAP XIAP This compound->XIAP inhibits NIK NIK cIAP1/2->NIK degrades Proteasome Proteasome cIAP1/2->Proteasome degradation cIAP1/2->Complex I part of Caspases Caspases XIAP->Caspases inhibits SMAC SMAC SMAC->XIAP inhibits IKKalpha IKKalpha NIK->IKKalpha activates p100 p100 IKKalpha->p100 processes to p52 p52/RelB p52/RelB p100->p52/RelB p52/RelB_nuc p52/RelB p52/RelB->p52/RelB_nuc translocates Apoptosis Apoptosis Caspases->Apoptosis Complex II TRADD FADD RIPK1 Pro-Caspase-8 Complex I->Complex II transitions to Complex II->Caspases activates Gene Transcription Gene Transcription p52/RelB_nuc->Gene Transcription induces

Caption: this compound's dual inhibition of cIAP1/2 and XIAP, leading to noncanonical NF-κB activation and apoptosis.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, such as incubation time and the presence or absence of TNFα.[5]

Cell LineCancer TypeIC50 (nM)Assay Conditions
MDA-MB-231Triple-Negative Breast Cancer1.872 hours, Alamar blue assay
ALK+ ALCLAnaplastic Large Cell Lymphoma200 ± 100 (without TNFα)24, 48, and 72 hours, CellTiter-Glo
SUP-M2Anaplastic Large Cell Lymphoma20 ± 1 (with 10 ng/mL TNFα)24, 48, and 72 hours, CellTiter-Glo[6]
HHCutaneous T-Cell Lymphoma>20,000 (with TNFα)24, 48, and 72 hours, CellTiter-Glo[6]

Experimental Protocols

In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol outlines a method to determine the number of viable cells in culture after treatment with this compound by quantifying ATP levels, which are indicative of metabolically active cells.[7][8] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that involves adding a single reagent directly to the cultured cells.[8]

Materials:

  • This compound (ASTX660)

  • Cancer cell lines of interest (e.g., MDA-MB-231, various T-cell lymphoma lines)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant Human TNFα (optional, for assessing sensitization)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: a. Culture the selected cancer cell lines in their recommended medium until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment. e. Seed the cells into opaque-walled microplates (100 µL per well for 96-well plates; 25 µL for 384-well plates) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity. c. For experiments investigating the sensitizing effect of TNFα, prepare a working solution of TNFα in the culture medium. A final concentration of 1-10 ng/mL is often used. d. Remove the medium from the seeded plates and add the medium containing the various concentrations of this compound, with or without TNFα. Include appropriate controls:

    • Vehicle control (medium with the same concentration of DMSO as the highest this compound concentration)
    • Medium-only control (for background luminescence) e. Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay Procedure: a. After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[9][10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9] d. Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[9][10] f. Measure the luminescence using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence from all experimental readings. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tolinapant_Viability_Assay_Workflow This compound Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Harvest_Cells 2. Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plate 3. Seed Cells in Opaque Plate Harvest_Cells->Seed_Plate Incubate_24h 4. Incubate for 24h Seed_Plate->Incubate_24h Prepare_this compound 5. Prepare this compound Dilutions Incubate_24h->Prepare_this compound Treat_Cells 6. Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate_Treatment 7. Incubate for 24-72h Treat_Cells->Incubate_Treatment Equilibrate_Plate 8. Equilibrate Plate to RT Incubate_Treatment->Equilibrate_Plate Add_Reagent 9. Add CellTiter-Glo Reagent Equilibrate_Plate->Add_Reagent Lyse_Cells 10. Mix to Lyse Cells Add_Reagent->Lyse_Cells Stabilize_Signal 11. Incubate for 10 min Lyse_Cells->Stabilize_Signal Measure_Luminescence 12. Measure Luminescence Stabilize_Signal->Measure_Luminescence Calculate_Viability 13. Calculate % Viability Measure_Luminescence->Calculate_Viability Determine_IC50 14. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing this compound's effect on cell viability using the CellTiter-Glo assay.

References

Tolinapant in Combination with Chemotherapy: In Vivo Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, contributing to tumor progression, chemotherapy resistance, and suppression of apoptosis.[2][3][4] this compound's mechanism of action involves restoring apoptotic signaling pathways and activating the noncanonical NF-κB pathway, which can lead to immunogenic cell death and enhanced anti-tumor immunity.[1][4][5] Preclinical and clinical studies have demonstrated that this compound, both as a single agent and in combination with standard-of-care chemotherapies, holds promise for the treatment of various malignancies, including T-cell lymphomas, colorectal cancer, and head and neck cancers.[5][6][7][8]

This document provides detailed application notes and protocols for the in vivo use of this compound in combination with chemotherapy, based on published preclinical studies.

Mechanism of Action: Dual IAP Antagonism

This compound exerts its anti-tumor effects through a multi-faceted mechanism:

  • cIAP1/2 Degradation and NF-κB Activation : this compound binds to the BIR3 domain of cIAP1/2, inducing their rapid autoubiquitination and subsequent proteasomal degradation.[1][4] This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the noncanonical NF-κB signaling pathway.[1][4] This pathway activation results in the production of cytokines like TNF-α, promoting a pro-inflammatory tumor microenvironment and sensitizing tumor cells to apoptosis.[4]

  • XIAP Inhibition and Apoptosis Induction : By antagonizing XIAP, this compound blocks the direct inhibition of caspases-3, -7, and -9.[2][4] This releases the brakes on the apoptotic machinery, allowing for the execution of programmed cell death, particularly in the presence of an apoptotic stimulus like chemotherapy or TNF-α.[2]

  • Induction of Immunogenic Cell Death (ICD) : this compound can induce necroptosis, a form of programmed necrosis, which leads to the release of damage-associated molecular patterns (DAMPs).[5] These DAMPs can stimulate an adaptive immune response by promoting the maturation and activation of dendritic cells and enhancing antigen presentation to T-cells.[5][7]

Signaling Pathway Diagram

Tolinapant_Mechanism cluster_cell Cancer Cell cluster_cIAP cIAP1/2 Pathway cluster_XIAP XIAP Pathway This compound This compound (ASTX660) cIAP cIAP1/2 This compound->cIAP Inhibits XIAP XIAP This compound->XIAP Inhibits NIK NIK cIAP->NIK Degrades Apoptosis Apoptosis cIAP->Apoptosis Inhibits noncan_NFkB Noncanonical NF-κB Pathway NIK->noncan_NFkB Activates TNFa TNF-α Production noncan_NFkB->TNFa TNFa->Apoptosis Sensitizes Caspases Caspase-3, -7, -9 XIAP->Caspases Inhibits Caspases->Apoptosis Induces Chemotherapy Chemotherapy Chemotherapy->Caspases Activates FOLFOX_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment Regimen cluster_monitoring Phase 3: Monitoring & Endpoints start Implant AKP organoids (or CRC cell line) subcutaneously into syngeneic mice tumor_growth Allow tumors to reach ~100-150 mm³ start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize group1 Vehicle Control randomize->group1 group2 This compound alone randomize->group2 group3 FOLFOX alone randomize->group3 group4 This compound + FOLFOX randomize->group4 measure Measure tumor volume (e.g., 2-3 times/week) group1->measure group2->measure group3->measure group4->measure endpoint Endpoint: Tumor volume threshold or study duration met measure->endpoint body_weight Monitor body weight (toxicity assessment) body_weight->endpoint analysis Harvest tumors for pharmacodynamic analysis (e.g., Western Blot for cIAP1) endpoint->analysis

References

Tolinapant solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Tolinapant (also known as ASTX660) in cell culture experiments. This compound is a potent, non-peptidomimetic dual antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP), making it a valuable tool for research into apoptosis, immuno-oncology, and cancer therapeutics.[1]

Physicochemical Properties and Solubility

Proper solubilization is critical for accurate and reproducible experimental results. This compound exhibits high solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

SolventSolubilityMolar ConcentrationNotes
DMSO100 mg/mL[2][3]185.29 mM[2][3]Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[2]
EthanolData not availableData not available-
WaterPoorData not availableThis compound is poorly soluble in aqueous solutions.

Mechanism of Action

This compound exerts its biological effects by targeting and inhibiting key negative regulators of apoptosis, the Inhibitor of Apoptosis Proteins (IAPs).[1] Specifically, it is a dual antagonist of cIAP1/2 and XIAP.[2]

  • IAP Inhibition : this compound binds to the BIR3 domains of cIAP1 and XIAP, preventing their interaction with pro-apoptotic proteins like caspases and SMAC (Second Mitochondria-derived Activator of Caspases).[2][4]

  • cIAP1/2 Degradation : Inhibition of cIAP1/2 by this compound leads to their proteasomal degradation.[2]

  • Activation of Noncanonical NF-κB Pathway : The degradation of cIAP1/2 results in the stabilization and accumulation of NF-κB Inducing Kinase (NIK).[4] NIK then activates the noncanonical NF-κB signaling pathway.[2]

  • Induction of Apoptosis : This signaling cascade can lead to the production of cytokines such as Tumor Necrosis Factor-alpha (TNFα).[4] In the presence of TNFα, this compound sensitizes cancer cells to apoptosis.[2]

  • Immunogenic Cell Death : this compound can also induce immunogenic forms of cell death, such as necroptosis, which involves the activation of the innate immune system.[5]

Tolinapant_Pathway This compound This compound cIAP cIAP1/2 This compound->cIAP XIAP XIAP This compound->XIAP Degradation Proteasomal Degradation This compound->Degradation ImmuneActivation Immunogenic Cell Death (Necroptosis) This compound->ImmuneActivation NIK NIK cIAP->NIK | (Inhibition) cIAP->Degradation Caspases Caspases XIAP->Caspases | (Inhibition) SMAC SMAC SMAC->XIAP | (Inhibition) noncan_NFkB Noncanonical NF-κB Pathway NIK->noncan_NFkB TNFa TNFα Production noncan_NFkB->TNFa Apoptosis Apoptosis TNFa->Apoptosis Caspases->Apoptosis

Caption: this compound Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder (Molecular Weight: 539.68 g/mol )[3]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 5.4 mg of this compound powder and place it into a sterile vial. Perform this step in a chemical fume hood.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear 10 mM stock solution. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to maintain stability and prevent repeated freeze-thaw cycles.[3]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for in vitro studies range from 1 nM to 10 µM.[2][6]

    • Important: To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% and ideally at or below 0.1%.[2][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Example Dilution for a 10 µM Working Solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Mix gently by pipetting up and down. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Application to Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration. Incubation times can vary from a few minutes to several days depending on the assay.[2][6] For example, a 72-hour incubation has been used to assess cell viability.[8]

Caption: this compound Solution Preparation Workflow.

References

Application Notes and Protocols for Tolinapant and Radiotherapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is an orally bioavailable, non-peptidomimetic antagonist of both X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1).[1] By inhibiting these key negative regulators of apoptosis, this compound promotes programmed cell death in cancer cells. The overexpression of IAP proteins is a common mechanism by which tumors develop resistance to conventional therapies such as radiotherapy.[2][3] Radiotherapy induces DNA damage, leading to cancer cell death primarily through apoptosis. However, cancer cells can upregulate IAP proteins to evade this therapeutic effect.

The combination of this compound with radiotherapy presents a promising strategy to enhance the efficacy of radiation treatment. This compound can lower the threshold for apoptosis induction, thereby sensitizing cancer cells to the DNA-damaging effects of radiation.[2][3] Preclinical studies have demonstrated that this combination can lead to enhanced tumor growth inhibition and improved survival in various cancer models.[2][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and radiotherapy.

Mechanism of Action: this compound and Radiotherapy

This compound exerts its pro-apoptotic effects by targeting both XIAP and cIAP1. XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis. This compound blocks this interaction, thereby liberating caspases to initiate cell death. cIAP1 is an E3 ubiquitin ligase that, upon activation by stimuli like TNF-α, promotes the ubiquitination of RIPK1, leading to the activation of the pro-survival NF-κB pathway. This compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, which not only prevents NF-κB activation but can also shift the cellular signaling towards apoptosis.[6]

Radiotherapy, through the induction of DNA double-strand breaks, activates intrinsic apoptotic pathways. By combining radiotherapy with this compound, the apoptotic signaling induced by radiation is amplified, leading to a more robust anti-tumor response.

Data Presentation

In Vitro Studies:

Table 1: In Vitro Cytotoxicity of this compound in Combination with Radiotherapy

Cell LineTreatmentIC50 (nM)Fold SensitizationReference
Head and Neck Squamous Cell Carcinoma (HNSCC) This compound alone50-200-[Fictional Data]
This compound + 2 Gy Radiation10-504-5[Fictional Data]
Cervical Cancer (HeLa) This compound alone100-300-[Fictional Data]
This compound + 2 Gy Radiation20-605[Fictional Data]
Glioblastoma (U87) This compound alone>1000-[Fictional Data]
This compound + 4 Gy Radiation150-300>3[Fictional Data]

Note: The data presented in this table is illustrative and based on typical findings in preclinical studies. Actual values will vary depending on the specific cell line and experimental conditions.

In Vivo Studies:

Table 2: In Vivo Efficacy of this compound and Radiotherapy in a Syngeneic Mouse Tumor Model

Treatment GroupTumor Growth Inhibition (%)Complete Responses (%)Reference
Vehicle Control00[Fictional Data]
This compound (25 mg/kg, p.o., daily)30-400[Fictional Data]
Radiotherapy (3 x 8 Gy)50-6010[Fictional Data]
This compound + Radiotherapy80-9040[Fictional Data]

Note: This data is representative of outcomes from preclinical syngeneic mouse models. Efficacy will be dependent on the tumor model, dosing, and radiation schedule.

Experimental Protocols

In Vitro Assays

This assay assesses the ability of a single cell to form a colony after treatment, a measure of reproductive integrity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Radiation source (e.g., X-ray irradiator)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and the expected toxicity of the treatment) into 6-well plates.

    • Allow cells to attach overnight.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) before or after irradiation.

    • Irradiate the plates with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).

    • Include control groups: untreated, this compound alone, and radiation alone.

  • Incubation:

    • After treatment, replace the medium with fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with Crystal Violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Radiation source

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound and/or radiotherapy as described in the clonogenic assay protocol.

  • Cell Harvesting:

    • After the desired treatment period (e.g., 48-72 hours), collect both the floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Viable cells will be Annexin V- and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

This technique is used to detect and quantify changes in the expression of key proteins involved in apoptosis and NF-κB signaling.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Studies

This model utilizes immunocompetent mice, which is crucial for evaluating the immunomodulatory effects of this compound and radiotherapy.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6) and a compatible murine tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • This compound formulation for oral gavage

  • Small animal irradiator

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Treatment:

    • This compound Administration: Administer this compound orally (e.g., 25 mg/kg) daily or on a specified schedule.

    • Radiotherapy: Deliver focal irradiation to the tumors. A fractionated schedule (e.g., 3 fractions of 8 Gy on consecutive days) is often used to mimic clinical practice.[7]

    • Combination: Administer this compound in conjunction with the radiotherapy schedule. The timing of this compound administration relative to irradiation should be optimized (e.g., 1-2 hours before each radiation fraction).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary endpoint: Tumor growth delay or inhibition.

    • Secondary endpoints: Overall survival, analysis of the tumor microenvironment (e.g., immune cell infiltration by flow cytometry or immunohistochemistry), and target modulation in tumor tissue (e.g., cIAP1 degradation by Western blot).

Visualizations

Tolinapant_Radiotherapy_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 TRADD/FADD TRADD/FADD TNFR1->TRADD/FADD Pro-Caspase-8 Pro-Caspase-8 TRADD/FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Radiotherapy Radiotherapy DNA Damage DNA Damage Radiotherapy->DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound XIAP XIAP This compound->XIAP XIAP->Caspase-9 XIAP->Caspase-3

Caption: this compound enhances radiotherapy-induced apoptosis.

Tolinapant_NFkB_Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 TRADD/TRAF2 TRADD/TRAF2 TNFR1->TRADD/TRAF2 cIAP1 cIAP1 TRADD/TRAF2->cIAP1 RIPK1 RIPK1 cIAP1->RIPK1 Ub Proteasomal Degradation Proteasomal Degradation cIAP1->Proteasomal Degradation IKK Complex IKK Complex RIPK1->IKK Complex IkB IkB IKK Complex->IkB P NF-kB NF-kB IkB->NF-kB Nucleus Nucleus NF-kB->Nucleus translocation Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes transcription This compound This compound This compound->cIAP1 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection and Culture Treatment_InVitro This compound &/or Radiotherapy Treatment Cell_Culture->Treatment_InVitro Clonogenic_Assay Clonogenic Survival Assay Treatment_InVitro->Clonogenic_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_InVitro->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment_InVitro->Western_Blot Tumor_Implantation Syngeneic Tumor Implantation Treatment_InVivo This compound &/or Radiotherapy Treatment Tumor_Implantation->Treatment_InVivo Tumor_Monitoring Tumor Growth and Survival Monitoring Treatment_InVivo->Tumor_Monitoring Tissue_Analysis Ex Vivo Analysis (IHC, Flow Cytometry) Tumor_Monitoring->Tissue_Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Tolinapant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (ASTX660) is a potent, non-peptidomimetic small molecule that acts as a dual antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 and 2 (cIAP1/2) and X-linked IAP (XIAP).[1][2][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor progression, treatment resistance, and the evasion of programmed cell death (apoptosis).[4][5][6] this compound's mechanism of action restores cancer cells' sensitivity to apoptosis and, importantly, exerts significant immunomodulatory effects.[3][4]

This compound activates both the innate and adaptive arms of the immune system.[1][2][3] It achieves this by inducing immunogenic forms of cell death, such as necroptosis, in tumor cells and enhancing T-cell activation.[1][7] These actions remodel the tumor microenvironment, promoting a robust anti-tumor immune response.[1][3]

Flow cytometry is an indispensable tool for elucidating the immunological impact of this compound.[8][9] Its high-throughput, multiparametric capabilities allow for the detailed characterization, quantification, and functional assessment of diverse immune cell populations at the single-cell level. This document provides detailed protocols and application notes for leveraging flow cytometry to analyze the effects of this compound on immune cells.

Mechanism of Action: this compound-Induced Immune Activation

This compound antagonizes cIAP1/2 and XIAP, which are key negative regulators of cell death and NF-κB signaling pathways.[4][6] By inhibiting cIAP1/2, this compound prevents the degradation of NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway. This pathway is crucial for immune cell activation and cytokine production.[6][10] Furthermore, IAP antagonism sensitizes tumor cells to TNF-α-mediated cell death, promoting apoptosis and necroptosis, which releases damage-associated molecular patterns (DAMPs) that stimulate an innate immune response.[1][6][11]

Tolinapant_Mechanism cluster_0 This compound Action cluster_1 IAP Regulation cluster_2 Downstream Effects This compound This compound cIAP12 cIAP1/2 This compound->cIAP12 Inhibits XIAP XIAP This compound->XIAP Inhibits Apoptosis Apoptosis / Necroptosis (Immunogenic Cell Death) This compound->Apoptosis Promotes NIK NIK cIAP12->NIK Degrades RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitinates (Suppresses Death) Caspase8 Caspase-8 XIAP->Caspase8 Inhibits NonCan_NFkB Non-Canonical NF-κB Activation (p52/RelB) NIK->NonCan_NFkB Activates Immune_Activation Immune Cell Activation & Cytokine Production NonCan_NFkB->Immune_Activation Workflow Sample Sample Collection (PBMCs, Tumor Dissociate) Isolation Single-Cell Suspension Prep (e.g., Ficoll for PBMCs) Sample->Isolation Count Cell Counting & Viability Isolation->Count Block Fc Receptor Block Count->Block Surface_Stain Surface Marker Staining Block->Surface_Stain Fix_Perm Fixation & Permeabilization (If needed for IC staining) Surface_Stain->Fix_Perm Optional Wash Final Wash Steps Surface_Stain->Wash IC_Stain Intracellular Staining (e.g., FoxP3, Cytokines) Fix_Perm->IC_Stain IC_Stain->Wash Acquire Acquisition on Flow Cytometer Wash->Acquire Analyze Data Analysis (Gating & Quantification) Acquire->Analyze Gating_Strategy A Total Events B Live Cells (Viability Dye Negative) A->B C Singlets (FSC-A vs FSC-H) B->C D Leukocytes (CD45+) C->D E Lymphocytes (FSC vs SSC) D->E F T Cells (CD3+) E->F G CD4+ T Cells F->G H CD8+ T Cells F->H I Tregs (CD4+CD25+FoxP3+) G->I J Activated CD8+ (e.g., CD69+ or HLA-DR+) H->J

References

Application Note: Monitoring Tolinapant-Induced cIAP1 Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (ASTX660) is a potent, non-peptidomimetic antagonist of the cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] As a key regulator of apoptosis and immune signaling, the degradation of cIAP1 is a critical biomarker for this compound's on-target activity. This application note provides a detailed protocol for assessing this compound-induced cIAP1 degradation in cancer cell lines using Western blot analysis.

This compound's mechanism of action involves binding to the BIR3 domain of cIAP1, which triggers a conformational change and activates its E3 ubiquitin ligase activity.[3] This leads to the auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome.[3][4][5] The depletion of cIAP1 results in the stabilization of NF-κB-inducing kinase (NIK), leading to the activation of the noncanonical NF-κB signaling pathway and promoting apoptosis.[3][6]

Quantitative Data Summary

The following table summarizes experimental conditions for this compound-induced cIAP1 degradation as reported in various studies. This data can serve as a reference for designing new experiments.

Cell Line/ModelThis compound ConcentrationTreatment DurationKey FindingsReference
Colorectal Cancer Cell Lines (HCT116, HT29, DLD-1)0.1 nM - 1 µM24 hoursDose-dependent degradation of cIAP1.[7]
Murine Colorectal Cancer Organoids (AK and AKP)1 µmol/L24 hoursConfirmed on-target activity of this compound.[4]
T-Cell Lymphoma Cell Lines (BW5147, HH)Dose-dependentNot specifiedThis compound led to cIAP1 degradation.[8]
Ovarian Cancer Cell Line (OVCAR8)25 µM24 hourscIAP1 was degraded by this compound.[9]
Human Xenograft Models (HH and SUP-T1)Single oral dose2 hours post-doseDegradation of cIAP1 and cIAP2 was observed.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced cIAP1 degradation and the general workflow for the Western blot protocol.

Tolinapant_Mechanism This compound This compound cIAP1 cIAP1 This compound->cIAP1 binds cIAP1->cIAP1 Proteasome Proteasome cIAP1->Proteasome targets for NIK NIK (Stabilized) cIAP1->NIK inhibits degradation of Ub Ubiquitin Ub->cIAP1 Degradation cIAP1 Degradation Proteasome->Degradation Degradation->NIK leads to stabilization of NFkB Noncanonical NF-κB Pathway NIK->NFkB activates Apoptosis Apoptosis NFkB->Apoptosis promotes

Figure 1. this compound-induced cIAP1 degradation pathway.

Western_Blot_Workflow cluster_protocol Experimental Protocol cell_culture 1. Cell Culture and Treatment lysis 2. Cell Lysis and Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer sds_page->transfer blocking 5. Membrane Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-cIAP1, anti-β-actin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Signal Detection secondary_ab->detection analysis 9. Data Analysis detection->analysis

Figure 2. Western blot experimental workflow.

Detailed Experimental Protocol: Western Blot for cIAP1 Degradation

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[7]

2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate. g. Determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes. b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.

5. Membrane Blocking: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Primary Antibody Incubation: a. Incubate the membrane with a primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. Also, probe a separate membrane or the same membrane after stripping with a primary antibody against a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[4]

7. Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

8. Signal Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

9. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the cIAP1 band intensity to the corresponding loading control band intensity. c. Compare the normalized cIAP1 levels in this compound-treated samples to the vehicle-treated control to determine the extent of degradation.

Conclusion

Western blotting is a reliable and effective method for quantifying the degradation of cIAP1 induced by this compound. This application note provides a comprehensive protocol and relevant background information to assist researchers in accurately assessing the on-target activity of this promising anti-cancer agent. The provided data and diagrams serve as valuable resources for experimental design and data interpretation.

References

Application of Tolinapant in Colorectal Cancer Organoid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Tolinapant, a dual inhibitor of apoptosis proteins (IAPs), in colorectal cancer (CRC) organoid models. These patient-derived, three-dimensional culture systems offer a more physiologically relevant platform for preclinical drug evaluation compared to traditional two-dimensional cell lines.[1][2][3] This guide outlines this compound's mechanism of action, protocols for assessing its efficacy, and expected outcomes based on current research.

Introduction to this compound

This compound (formerly ASTX660) is a potent, non-peptidomimetic antagonist of both cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[4][5] IAPs are frequently overexpressed in cancer cells, where they play a crucial role in suppressing apoptosis (programmed cell death) and promoting cell survival and chemoresistance.[4][6][7][8] By inhibiting cIAP1/2 and XIAP, this compound restores apoptotic signaling pathways, making it a promising agent for cancer therapy.[5] In the context of colorectal cancer, elevated expression of cIAP1 and cIAP2 has been correlated with a poor prognosis in patients with microsatellite stable (MSS) stage III disease treated with 5-fluorouracil (5FU)-based adjuvant chemotherapy.[6][7][8]

Mechanism of Action in Colorectal Cancer

This compound's primary mechanism of action involves the inhibition of IAPs, which leads to the degradation of cIAP1 and subsequent activation of cell death pathways.[6][7][8] In CRC models, this compound's effects are particularly pronounced in the presence of an inflammatory stimulus like TNFα.[6][7][8]

Key aspects of this compound's mechanism of action include:

  • Induction of Apoptosis: In the presence of TNFα, this compound induces caspase-8-dependent apoptosis.[6][7][8][9] However, the extent of this apoptosis can be limited by the presence of the caspase-8 paralog, FLIP.[6][7][8][10]

  • Synergy with Chemotherapy: this compound-induced apoptosis is significantly augmented by the standard-of-care chemotherapy regimen FOLFOX (5-Fluorouracil and Oxaliplatin).[6][7][8][11] This is due, at least in part, to FOLFOX downregulating class I histone deacetylases (HDACs), which leads to the downregulation of FLIP.[6][7][8]

  • Induction of Necroptosis: In CRC models with caspase-8 knockout, this compound can induce necroptosis, an alternative programmed cell death pathway.[6][7][8]

Below is a diagram illustrating the signaling pathway of this compound in colorectal cancer cells.

Tolinapant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 recruits TNFa TNFα TNFa->TNFR1 This compound This compound cIAP1 cIAP1 This compound->cIAP1 inhibits XIAP XIAP This compound->XIAP inhibits cIAP1->RIPK1 ubiquitinates NFkB NF-κB Activation cIAP1->NFkB promotes FADD FADD RIPK1->FADD forms Complex II Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 recruits Casp8 Caspase-8 Pro_Casp8->Casp8 activates Casp37 Caspase-3/7 Casp8->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis FLIP FLIP FLIP->Casp8 inhibits Survival Cell Survival NFkB->Survival

Figure 1: this compound Signaling Pathway in Colorectal Cancer.

Application in Colorectal Cancer Organoid Models

Patient-derived CRC organoids are a valuable tool for assessing the therapeutic potential of this compound.[1][2][3] These models recapitulate the genetic and phenotypic heterogeneity of the original tumor, providing a more accurate prediction of patient response.[1][3]

Data Presentation

The following tables summarize the expected quantitative outcomes from treating CRC organoids with this compound, based on published literature.

Table 1: this compound Monotherapy and Combination Effects on CRC Organoid Viability

Treatment GroupConcentrationViability Assay (e.g., CellTiter-Glo)Expected Outcome
Vehicle Control-100% ViabilityBaseline
This compound0.1 - 10 µMDecreased ViabilityModest effect as a single agent.
This compound + TNFα1 µM this compound + 1 ng/mL TNFαSignificantly Decreased ViabilityEnhanced cell death compared to this compound alone.[12]
FOLFOXClinically relevant doseDecreased ViabilityStandard cytotoxic effect.
This compound + FOLFOX1 µM this compound + FOLFOXSynergistically Decreased ViabilityPotentiation of FOLFOX-induced cell death.[10][11]

Table 2: Assessment of Apoptosis in CRC Organoids Treated with this compound

Treatment GroupApoptosis Assay (e.g., Caspase-Glo 3/7)Expected Outcome
Vehicle ControlBaseline Caspase ActivityMinimal apoptosis.
This compound + TNFαIncreased Caspase 3/7 ActivitySignificant induction of apoptosis.[6][7][8]
This compound + FOLFOXMarkedly Increased Caspase 3/7 ActivitySynergistic induction of apoptosis.[11]

Table 3: Western Blot Analysis of Key Protein Expression

Treatment GroupTarget ProteinExpected Change in Expression
This compoundcIAP1Rapid downregulation.[6][7][8]
This compound + TNFαCleaved PARPIncreased levels.[10]
FOLFOXFLIPDownregulation.[6][7][8][10]

Experimental Protocols

The following are detailed protocols for establishing CRC organoid cultures and assessing the effects of this compound.

Protocol 1: Establishment and Culture of Patient-Derived Colorectal Cancer Organoids

This protocol is adapted from established methods for generating patient-derived CRC organoids.[1][13][14][15]

Materials:

  • Freshly resected colorectal tumor tissue

  • DMEM/F12 medium

  • Penicillin-Streptomycin

  • Gentamicin

  • Collagenase IV

  • DNase I

  • Basement Membrane Extract (BME), such as Matrigel®

  • Advanced DMEM/F12

  • HEPES

  • GlutaMAX

  • N-acetylcysteine

  • B27 supplement

  • N2 supplement

  • Human EGF

  • Noggin

  • R-spondin-1

  • Y-27632 (ROCK inhibitor)

Procedure:

  • Tissue Digestion:

    • Wash the tumor tissue with ice-cold PBS containing Penicillin-Streptomycin and Gentamicin.

    • Mince the tissue into small pieces (1-2 mm³).

    • Digest the tissue fragments in DMEM/F12 containing Collagenase IV and DNase I at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the digestion with DMEM/F12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cell suspension and wash the pellet with PBS.

  • Organoid Seeding:

    • Resuspend the cell pellet in a small volume of organoid culture medium.

    • Mix the cell suspension with BME at a 1:1 ratio on ice.

    • Plate 50 µL domes of the cell-BME mixture into pre-warmed 24-well plates.

    • Incubate at 37°C for 15-30 minutes to solidify the domes.

    • Carefully add 500 µL of complete organoid culture medium (containing EGF, Noggin, R-spondin-1, and Y-27632) to each well.

  • Organoid Maintenance:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-14 days by dissociating them with a cell dissociation reagent and re-plating in fresh BME.

Protocol 2: Drug Sensitivity and Viability Assay

This protocol outlines a method for assessing the effect of this compound on CRC organoid viability.

Materials:

  • Established CRC organoid cultures

  • 96-well clear-bottom white plates

  • This compound

  • TNFα

  • FOLFOX (5-Fluorouracil and Oxaliplatin)

  • CellTiter-Glo® 3D Cell Viability Assay

Procedure:

  • Organoid Plating:

    • Dissociate established organoids into small fragments or single cells.

    • Count the cells and resuspend in BME at the desired density.

    • Plate 10 µL domes of the organoid-BME mixture into each well of a 96-well plate.

    • Incubate at 37°C for 15-30 minutes to solidify the domes.

    • Add 100 µL of organoid culture medium to each well.

  • Drug Treatment:

    • After 24-48 hours, replace the medium with fresh medium containing the desired concentrations of this compound, TNFα, FOLFOX, or combinations thereof. Include a vehicle control group.

    • Incubate the plate for 72 hours at 37°C.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents by shaking on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

Below is a diagram illustrating the experimental workflow for this compound drug screening in CRC organoids.

Drug_Screening_Workflow Start Start: Patient-Derived CRC Tissue Digestion Tissue Digestion (Collagenase/DNase) Start->Digestion Seeding Organoid Seeding in BME Digestion->Seeding Culture Organoid Culture & Expansion (7-14 days) Seeding->Culture Dissociation Organoid Dissociation & Plating in 96-well plate Culture->Dissociation Treatment Drug Treatment (72h): - this compound - this compound + TNFα - this compound + FOLFOX Dissociation->Treatment Viability Viability Assay (CellTiter-Glo 3D) Treatment->Viability Data Data Analysis: - Dose-response curves - Synergy calculations Viability->Data End End: Efficacy Assessment Data->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Tolinapant in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tolinapant, a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, non-peptidomimetic antagonist of both X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP 1 and 2 (cIAP1/2).[1][2][3] By binding to and inhibiting these IAPs, this compound restores and promotes the induction of apoptotic signaling pathways in cancer cells.[3] It can also inactivate the nuclear factor-kappa B (NF-kB)-mediated survival pathway.[3] Overexpression of IAPs in cancer cells is associated with tumor growth, poor prognosis, and resistance to treatment.[1]

Q2: My cancer cell line is resistant to this compound monotherapy. What are the potential mechanisms of resistance?

A2: Resistance to this compound and other IAP antagonists can be mediated by several factors:

  • High expression of FLIP (FLICE-like inhibitory protein): FLIP, particularly the short splice form FLIP(S), is a key mediator of resistance to IAP inhibitors in multiple cancers, including colorectal cancer.[4] FLIP can inhibit the activation of procaspase-8, a critical step in the apoptotic cascade induced by IAP antagonists in the presence of TNFα.

  • Elevated procaspase-10 levels: Procaspase-10 has been identified as a novel inhibitor of the apoptotic response to IAP antagonists.[4] Cell lines with high levels of procaspase-10 may exhibit resistance to this compound/TNFα-induced apoptosis.[4]

  • Low or absent RIPK3 expression: In some cellular contexts, particularly when caspase-8 is inhibited or absent, this compound can induce an alternative form of programmed cell death called necroptosis. This pathway is dependent on the kinase RIPK3.[4][5] Cancer cells with low or silenced RIPK3 expression may be resistant to this mode of cell death.[5][6]

  • Insufficient TNFα signaling: The cytotoxic effects of this compound are often enhanced in the presence of Tumor Necrosis Factor-alpha (TNFα), which promotes the formation of a death-inducing signaling complex.[7][8] A lack of endogenous TNFα production or low expression of its receptor, TNFR1, can limit this compound's efficacy.[9][10]

Q3: How can I overcome this compound resistance in my experiments?

A3: Several combination strategies have been shown to overcome resistance to this compound:

  • Combination with chemotherapy (e.g., FOLFOX): The combination of this compound with FOLFOX (5-fluorouracil and oxaliplatin) has been shown to enhance apoptosis in colorectal cancer models.[4][11] This is partly due to FOLFOX downregulating FLIP expression.[4]

  • Combination with HDAC inhibitors (e.g., Entinostat): Class I histone deacetylase (HDAC) inhibitors like Entinostat can downregulate FLIP expression and sensitize cancer cells to this compound/TNFα-induced apoptosis.[4]

  • Inducing necroptosis with caspase inhibitors (e.g., Emricasan): In RIPK3-positive cancer cells, co-treatment with a pan-caspase inhibitor like Emricasan can switch the cell death mechanism from apoptosis to necroptosis, overcoming apoptosis-related resistance.[4][9]

  • Combination with hypomethylating agents (e.g., Decitabine): Hypomethylating agents can re-express genes critical for necroptosis, such as RIPK3, in cells where they have been silenced, thereby sensitizing them to this compound-induced immunogenic cell death.[5][6][12]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No significant decrease in cell viability with this compound treatment. 1. Low endogenous TNFα production.2. High expression of anti-apoptotic proteins like FLIP or procaspase-10.3. Cell line may have silenced necroptotic pathway components (e.g., RIPK3).1. Co-treat cells with exogenous TNFα.2. Assess FLIP and procaspase-10 expression. Consider siRNA-mediated knockdown or combination with agents that downregulate FLIP (e.g., FOLFOX, Entinostat).3. Evaluate RIPK3 expression. If low, consider combination with a hypomethylating agent like Decitabine to induce its re-expression.
Variability in experimental results. 1. Inconsistent cell culture conditions.2. Degradation of reagents.1. Ensure consistent cell density, passage number, and media composition.2. Aliquot and store this compound and other reagents according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Unexpected cell death mechanism observed. The cellular context dictates the response to this compound, which can induce apoptosis or necroptosis.Characterize the mode of cell death using specific assays (e.g., caspase activity assays for apoptosis, MLKL phosphorylation for necroptosis). Co-treatment with caspase inhibitors (Emricasan) or RIPK1 inhibitors (Necrostatin-1) can help elucidate the pathway.

Data Presentation

Table 1: Synergistic Effects of this compound in Combination Therapies

Cancer Type Combination Agent Observed Effect Key Molecular Change Reference
Colorectal CancerFOLFOXEnhanced apoptosisDownregulation of FLIP(L) and FLIP(S)[4]
Colorectal CancerEntinostat (HDAC inhibitor)Sensitization to this compound/TNFαDownregulation of FLIP(L) and FLIP(S)[4]
Colorectal CancerEmricasan (caspase inhibitor)Marked sensitization to necroptosisInhibition of caspases, shifting to necroptotic cell death[4]
T-cell LymphomaDecitabine (hypomethylating agent)Synergistic reduction in cell viability and induction of necroptosisRe-expression of RIPK3[5][6]
T-cell LymphomaRomidepsin (HDAC inhibitor)Synergistic cytotoxicityNot fully elucidated, but TNFα-independent in some cell lines[10]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for assessing the effect of this compound, alone or in combination, on the viability of cancer cell lines in a 96-well format.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Combination agent (e.g., TNFα, Entinostat)

    • 96-well clear-bottom, opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and any combination agents in complete medium.

    • Remove the overnight culture medium from the cells and add the drug-containing medium. Include appropriate controls (vehicle-only, single agents, and combinations).

    • Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

2. Western Blot for On-Target Effects and Resistance Markers

This protocol allows for the detection of protein level changes indicative of this compound's on-target activity (cIAP1 degradation) and potential resistance mechanisms (FLIP expression).

  • Materials:

    • Treated and untreated cell lysates

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cIAP1, anti-FLIP, anti-Caspase-8, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells treated with this compound and/or combination agents for a specified time and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-actin).

Visualizations

Tolinapant_Resistance_and_Combination_Strategies cluster_resistance Mechanisms of this compound Resistance cluster_this compound This compound Action cluster_pathways Cell Death Pathways cluster_combinations Combination Strategies to Overcome Resistance FLIP High FLIP Expression Apoptosis Apoptosis FLIP->Apoptosis Inhibits Caspase-8 Casp10 High Procaspase-10 Casp10->Apoptosis Inhibits RIPK3_low Low/Silenced RIPK3 Necroptosis Necroptosis RIPK3_low->Necroptosis Blocks This compound This compound IAP_inhibition cIAP1/2, XIAP Inhibition This compound->IAP_inhibition IAP_inhibition->Apoptosis Promotes IAP_inhibition->Necroptosis Can Induce FOLFOX FOLFOX FOLFOX->FLIP Downregulates Entinostat Entinostat (HDACi) Entinostat->FLIP Downregulates Emricasan Emricasan (Pan-Caspase Inhibitor) Emricasan->Apoptosis Inhibits Emricasan->Necroptosis Promotes Switch to Decitabine Decitabine (HMA) Decitabine->RIPK3_low Re-expresses RIPK3

Caption: Overcoming this compound resistance through combination therapies.

Experimental_Workflow_Tolinapant_Resistance cluster_validation Mechanism Validation cluster_strategy Select Combination Strategy cluster_analysis Endpoint Analysis start Start: this compound-Resistant Cancer Cell Line hypothesis Hypothesize Resistance Mechanism (e.g., High FLIP, Low RIPK3) start->hypothesis wb Western Blot for FLIP, RIPK3, etc. hypothesis->wb Validate crispr CRISPR/siRNA Knockdown of Resistance Gene hypothesis->crispr Validate combo_therapy Treat with this compound + (FOLFOX, Entinostat, Decitabine, etc.) wb->combo_therapy Inform crispr->combo_therapy Inform viability Cell Viability Assay (e.g., CellTiter-Glo) combo_therapy->viability apoptosis Apoptosis/Necroptosis Assay (e.g., Caspase-Glo, Annexin V) combo_therapy->apoptosis end End: Resistance Overcome viability->end apoptosis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events related to Tolinapant (ASTX660) in a clinical trial setting.

Mechanism of Action Overview

This compound is an orally bioavailable, non-peptidomimetic antagonist of both X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 and 2 (cIAP1/2).[1][2][3][4] By inhibiting these proteins, which are often overexpressed in cancer cells, this compound promotes apoptotic signaling pathways and inactivates the NF-κB survival pathway, leading to cancer cell death.[3] Additionally, this compound has demonstrated immunomodulatory effects, activating both innate and adaptive immune responses.[5][6]

Diagram: this compound's Dual Mechanism of Action

cluster_this compound This compound (ASTX660) cluster_IAP Inhibitor of Apoptosis Proteins (IAPs) cluster_Apoptosis Apoptosis Pathway cluster_NFkB NF-κB Pathway cluster_Immune Immune Response This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits XIAP XIAP This compound->XIAP Inhibits Caspases Caspases This compound->Caspases Activates (indirectly) NIK NIK Stabilization This compound->NIK Leads to cIAP1_2->NIK Degrades XIAP->Caspases Inhibits Apoptosis Apoptosis (Tumor Cell Death) Caspases->Apoptosis noncan_NFkB Non-canonical NF-κB Activation NIK->noncan_NFkB Cytokines Cytokine Production (e.g., TNF-α) noncan_NFkB->Cytokines Cytokines->Apoptosis Induces Immune_Activation Immune Cell Activation Cytokines->Immune_Activation

Caption: this compound inhibits cIAP1/2 and XIAP, leading to apoptosis and immune activation.

Summary of this compound-Related Adverse Events

The following table summarizes common treatment-emergent adverse events (TEAEs) observed in Phase II clinical trials of this compound in patients with Peripheral T-cell Lymphoma (PTCL) and Cutaneous T-cell Lymphoma (CTCL).[7][8]

Adverse EventAny Grade Frequency (PTCL)Grade ≥3 Frequency (PTCL)Any Grade Frequency (CTCL)Grade ≥3 Frequency (CTCL)
Lipase Elevation 35.4%15.3%37.3%15.3%
Amylase Elevation 27.3%6.7%23.5%6.7%
Rash 26.3%10.7%25.5%10.7%
Fatigue 16.2%Not ReportedNot ReportedNot Reported
AST Elevation 16.2%Not Reported15.7%Not Reported
ALT Elevation 15.2%Not Reported15.7%Not Reported
Diarrhea 10.1%Not Reported17.6%Not Reported
Thrombocytopenia 9.1%4.7%Not Reported4.7%
Nausea 9.1%Not Reported11.8%Not Reported
Anemia 9.1%4.7%11.8%4.7%
Tumor Flare Not ReportedNot Reported11.8%Not Reported

Troubleshooting Guides & FAQs

Issue 1: Elevated Pancreatic Enzymes (Lipase and Amylase)

FAQ 1: What is the likely cause of elevated lipase and amylase in this compound-treated patients?

Asymptomatic elevations in lipase and amylase are a common finding with this compound.[7] While the exact mechanism is not fully elucidated, it may be related to off-target effects or the inflammatory milieu created by the drug's immunomodulatory action. It is crucial to distinguish these elevations from clinical pancreatitis.

Troubleshooting Guide: Management of Asymptomatic Elevated Pancreatic Enzymes

Experimental Protocol: Monitoring and Management of Pancreatic Enzymes

  • Baseline Assessment:

    • Measure serum lipase and amylase levels before initiating this compound.

    • Obtain a thorough medical history, noting any prior instances of pancreatitis.

  • Routine Monitoring:

    • Monitor serum lipase and amylase levels at the beginning of each treatment cycle and as clinically indicated. The Phase II study protocol for this compound involved treatment on Days 1-7 and 15-22 of a 28-day cycle.[7][9]

  • Intervention Thresholds and Actions:

    • Grade 1 (Elevation > ULN to 1.5x ULN): Continue this compound at the current dose. Increase monitoring frequency to weekly.

    • Grade 2 (Elevation > 1.5x to 3x ULN): Continue this compound with close monitoring. Assess for any clinical signs or symptoms of pancreatitis (e.g., abdominal pain, nausea, vomiting).

    • Grade 3 (Elevation > 3x to 5x ULN):

      • Withhold this compound.

      • Perform an abdominal examination and obtain imaging (e.g., CT scan) to rule out pancreatitis.

      • If asymptomatic and imaging is negative, consider resuming this compound at a reduced dose upon resolution to Grade ≤1.

    • Grade 4 (Elevation > 5x ULN):

      • Immediately discontinue this compound.

      • Hospitalize the patient for observation and management.

      • Perform a full workup for acute pancreatitis.

Diagram: Workflow for Managing Elevated Pancreatic Enzymes

start Patient on this compound monitor Routine Monitoring: Serum Lipase & Amylase start->monitor check_levels Are Levels Elevated? monitor->check_levels check_levels->monitor No grade1_2 Grade 1-2 Elevation (Asymptomatic) check_levels->grade1_2 Yes (Mild) grade3_4 Grade 3-4 Elevation check_levels->grade3_4 Yes (Severe) continue_tx Continue this compound Increase Monitoring grade1_2->continue_tx hold_tx Withhold/Discontinue This compound grade3_4->hold_tx continue_tx->monitor assess Assess for Symptoms Consider Imaging hold_tx->assess end Resolution/Dose Modification assess->end

Caption: Workflow for managing elevated pancreatic enzymes in this compound trials.

Issue 2: Drug-Induced Rash

FAQ 2: What type of rash is commonly observed with this compound?

The most common type of rash reported is a morbilliform (measles-like) eruption.[7][8] It is generally mild to moderate in severity. However, severe cutaneous reactions can occur, and it is essential to monitor patients closely.

Troubleshooting Guide: Management of Drug-Induced Rash

Experimental Protocol: Assessment and Management of Rash

  • Initial Assessment:

    • Upon appearance of a rash, perform a thorough skin examination to characterize the type, distribution, and severity.

    • Document the percentage of body surface area (BSA) affected.

    • Assess for any signs of severe cutaneous adverse reactions (SCARs), such as mucosal involvement, blistering, or skin sloughing.

  • Grading and Management:

    • Grade 1 (Localized erythema):

      • Continue this compound.

      • Provide symptomatic relief with topical corticosteroids (e.g., hydrocortisone 1% cream) and oral antihistamines.[3]

    • Grade 2 (Diffuse maculopapular rash covering >10% to 30% BSA):

      • Continue this compound with close observation.

      • Intensify topical steroid therapy and continue oral antihistamines.[3]

    • Grade 3 (Severe, generalized erythroderma or rash covering >30% BSA with associated symptoms):

      • Withhold this compound.

      • Consider a course of systemic corticosteroids (e.g., prednisone taper).[3]

      • Upon improvement to Grade ≤1, consider re-challenging at a lower dose.

    • Grade 4 (Life-threatening, e.g., Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis):

      • Permanently discontinue this compound.

      • Provide immediate emergency medical care, which may include hospitalization, intravenous steroids, and hydration.[10]

Issue 3: Immune-Mediated Adverse Events (Cytokine Release Syndrome and Tumor Flare)

FAQ 3: Why might this compound cause CRS or Tumor Flare?

This compound's mechanism involves activating the immune system, which can lead to a rapid release of cytokines (Cytokine Release Syndrome - CRS) or an inflammatory reaction at the tumor site (Tumor Flare).[5][6] These reactions can be mistaken for disease progression but may indicate a therapeutic response.[11][12]

Troubleshooting Guide: Differentiating and Managing CRS and Tumor Flare

Experimental Protocol: Monitoring for and Management of Immune-Mediated AEs

  • Patient Education and Baseline Monitoring:

    • Educate patients on the symptoms of CRS (fever, hypotension, hypoxia) and tumor flare (tenderness/swelling of lymph nodes, low-grade fever, rash).[13]

    • Establish baseline inflammatory markers (e.g., C-reactive protein, ferritin) and perform regular monitoring.[2]

  • Management of Cytokine Release Syndrome (CRS):

    • Grade 1 (Fever ≥38°C):

      • Provide supportive care with antipyretics.[7]

      • Monitor vital signs and symptoms closely.

    • Grade 2 (Fever with hypotension responsive to fluids or low-dose vasopressors, and/or hypoxia requiring low-flow oxygen):

      • Interrupt this compound infusion (if applicable) or withhold the next oral dose.

      • Administer IV fluids and provide oxygen support as needed.

      • Consider anti-IL-6 therapy (e.g., tocilizumab) and/or corticosteroids for persistent symptoms.[1][7]

    • Grade 3 & 4 (Severe hypotension requiring high-dose vasopressors, hypoxia requiring high-flow oxygen or mechanical ventilation):

      • Discontinue this compound.

      • Admit to ICU for intensive monitoring and supportive care.[1]

      • Administer tocilizumab and/or high-dose corticosteroids.[1]

  • Management of Tumor Flare Reaction:

    • Recognition: Characterized by a sudden increase in the size and tenderness of tumors, often accompanied by a rash or low-grade fever, typically within the first cycle of treatment.[13] This may be associated with a concurrent decrease in absolute lymphocyte count.[13]

    • Management:

      • Continue this compound if symptoms are mild and manageable.

      • Provide symptomatic relief with analgesics, nonsteroidal anti-inflammatory drugs (NSAIDs), and/or antihistamines.[8]

      • For more severe reactions, a short course of corticosteroids (e.g., prednisone) can be considered to manage inflammation.[8]

      • It is crucial not to mistake tumor flare for disease progression, as continuing treatment may lead to a therapeutic response.[12]

Diagram: Logical Relationship in Managing Immune-Mediated AEs

start Patient develops fever, hypotension, or tumor swelling assess Assess Symptoms & Vitals start->assess is_crs Signs of Systemic CRS? (Hypotension/Hypoxia) assess->is_crs is_flare Localized Tumor Swelling & Tenderness? assess->is_flare manage_crs Manage CRS based on Grade (Supportive Care, Tocilizumab, Corticosteroids) is_crs->manage_crs Yes manage_flare Manage Tumor Flare (Analgesics, NSAIDs, Corticosteroids if severe) is_flare->manage_flare Yes hold_tx Withhold/Discontinue This compound manage_crs->hold_tx continue_tx Continue this compound with caution manage_flare->continue_tx

Caption: Decision-making for immune-mediated adverse events with this compound.

References

troubleshooting Tolinapant instability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tolinapant in experimental settings. Here you will find troubleshooting guidance and frequently asked questions to address common challenges related to the handling and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ASTX660) is an orally bioavailable, non-peptidomimetic dual antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2][3] By binding to the BIR3 domains of cIAP1 and XIAP, this compound mimics the function of the endogenous pro-apoptotic protein SMAC/Diablo.[4] This action leads to the proteasomal degradation of cIAP1 and cIAP2, which in turn stabilizes NIK (NF-κB-inducing kinase) and activates the noncanonical NF-κB signaling pathway.[5] Furthermore, by inhibiting XIAP, this compound prevents the inactivation of caspases-3, -7, and -9, thereby promoting apoptosis.[4]

Q2: What is the recommended storage condition for this compound?

A2: this compound is supplied as a solid and should be stored at -20°C for long-term stability (up to 4 years).

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). This compound is soluble in DMSO. For long-term storage of the stock solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: No, this compound has poor aqueous solubility and will likely not dissolve directly in aqueous buffers. It is essential to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help to keep this compound dissolved. However, be mindful of potential solvent toxicity to your cells.

  • Use a formulation with solubilizing agents: For in vivo studies, formulations containing co-solvents and surfactants like PEG300 and Tween-80 are often used to improve solubility.[5] Similar principles can be applied to in vitro assays where appropriate.

  • Prepare fresh dilutions: Due to its instability in aqueous solutions, always prepare fresh dilutions of this compound for each experiment and use them immediately.

Troubleshooting Guide: this compound Instability in Aqueous Solution

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer/media This compound's low aqueous solubility is exceeded.- Prepare a high-concentration stock in 100% DMSO. - Serially dilute in your aqueous buffer/media, ensuring rapid mixing. - Decrease the final concentration of this compound. - Consider the use of a small percentage of a surfactant like Tween-80 if compatible with your assay.
Inconsistent or lower-than-expected activity in cell-based assays - Degradation of this compound in the aqueous medium over the course of the experiment. - Adsorption of the compound to plasticware.- Prepare fresh dilutions of this compound immediately before each experiment. - For longer incubation periods, consider replenishing the medium with freshly diluted this compound at appropriate intervals. - Use low-adhesion plasticware for preparing and storing this compound solutions.
Cloudiness or turbidity in the final working solution The solubility limit of this compound in the final solvent mixture has been reached.- Ensure your DMSO stock is fully dissolved before further dilution. - Warm the solution gently (e.g., to 37°C) and vortex to aid dissolution. Do not overheat. - If cloudiness persists, the solution is likely supersaturated and should be filtered through a 0.22 µm syringe filter before use to remove precipitated compound. Note that this will lower the effective concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of solid this compound to room temperature before opening.

  • Add a calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until all the solid has dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentrations.

  • Ensure rapid and thorough mixing immediately after adding the this compound stock to the aqueous medium to minimize precipitation.

  • Use the freshly prepared working solutions immediately in your experiment. Do not store aqueous dilutions of this compound.

Visualizations

Tolinapant_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds cIAP1_2 cIAP1/2 TNFR1->cIAP1_2 Recruits This compound This compound This compound->cIAP1_2 Inhibits This compound->cIAP1_2 XIAP XIAP This compound->XIAP Inhibits NIK NIK cIAP1_2->NIK Degrades Proteasome Proteasome cIAP1_2->Proteasome Autoubiquitination & Degradation Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits SMAC SMAC SMAC->XIAP Inhibits IKK IKK NIK->IKK Activates p100 p100 IKK->p100 Phosphorylates p52 p52 p100->p52 Processes to RelB RelB p52->RelB Forms heterodimer with NFkB_signaling Gene Transcription p52->NFkB_signaling Translocates to nucleus RelB->NFkB_signaling Translocates to nucleus Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Induces

Caption: this compound Signaling Pathway.

Tolinapant_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation (Use Immediately) cluster_application Experimental Application start Solid this compound dissolve Dissolve in 100% DMSO start->dissolve stock High Concentration Stock (e.g., 10-50 mM) dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw For each experiment serial_dilute Serially dilute in aqueous buffer/media thaw->serial_dilute in_vivo_prep Prepare in vivo formulation (e.g., DMSO/PEG300/Tween-80/Saline) thaw->in_vivo_prep vortex Vortex immediately and thoroughly serial_dilute->vortex final_solution Final working solution vortex->final_solution apply_to_cells Add to in vitro assay final_solution->apply_to_cells administer Administer to animals in_vivo_prep->administer

References

Technical Support Center: Tolinapant Oral Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on improving the oral bioavailability of Tolinapant in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical animal models?

A1: In preclinical studies, this compound has demonstrated an oral bioavailability ranging from 12% to 34% in rodents and non-human primates (NHPs) at a dose of 5 mg/kg.[1][2][3]

Q2: How does the oral bioavailability of this compound change with increasing doses?

A2: Non-linear pharmacokinetics have been observed in NHPs. Specifically, the oral bioavailability of this compound increases with escalating doses. For instance, in cynomolgus monkeys, the bioavailability increased from 12% at 5 mg/kg to 28% at 30 mg/kg.[1][2]

Q3: What are the simple formulations used for this compound in published animal studies?

A3: For oral administration in preclinical pharmacokinetic studies, this compound has been formulated in the following vehicles:

  • Mice: 100% water[1]

  • Rats: 0.5% aqueous methylcellulose (methocel) or 100% water[1]

  • Non-Human Primates (NHPs): 0.5% aqueous methylcellulose (methocel) or 100% saline[1][2]

For intravenous administration, this compound was formulated in 100% saline for all species.[1]

Q4: What is known about the metabolism of this compound and how does it affect its bioavailability?

A4: this compound was developed as a successor to an earlier compound, AT-IAP, which had low oral exposure in NHPs due to extensive metabolism by CYP3A enzymes.[1][2][3] this compound was designed with increased polarity, which resulted in reduced CYP3A metabolism.[1][2][3] In vitro studies with hepatic microsomes indicate that the primary metabolic pathway for this compound is the oxidation of its hydroxymethyl group.[1] This reduced metabolism is a key factor in its improved oral bioavailability compared to its predecessor.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a dual antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[4] By inhibiting these proteins, which are often overexpressed in cancer cells, this compound promotes programmed cell death (apoptosis).[4]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments aimed at evaluating or improving the oral bioavailability of this compound.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Low or highly variable oral bioavailability in rodents. Poor solubility of this compound in the gastrointestinal tract.1. Particle Size Reduction: Consider micronization or nanosizing of the this compound drug substance to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Explore the use of surfactants, co-solvents, or complexing agents like cyclodextrins to improve solubility. 3. Lipid-Based Formulations: Investigate the use of self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) to maintain the drug in a solubilized state in the GI tract.
Observed bioavailability is lower than the published range of 12-34%. Issues with the formulation or experimental procedure.1. Verify Formulation Integrity: Ensure that this compound is fully dissolved or homogeneously suspended in the dosing vehicle prior to administration. 2. Check Dosing Technique: Confirm the accuracy of the oral gavage technique to ensure the full dose is administered to the stomach. 3. Review Analytical Method: Validate the bioanalytical method for plasma sample analysis to rule out any issues with drug quantification.
Non-linear dose-exposure relationship is not observed in NHPs. Saturation of a metabolic pathway or transporter at the doses tested.1. Expand the Dose Range: Test a wider range of oral doses to fully characterize the dose-exposure relationship. 2. Investigate Transporter Involvement: Conduct in vitro studies to determine if this compound is a substrate for any uptake or efflux transporters that could become saturated. 3. Examine Gut Wall Metabolism: Assess the potential for saturation of first-pass metabolism in the gut wall.
Precipitation of this compound is observed when preparing the formulation. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Conduct Solubility Screening: Systematically screen the solubility of this compound in a variety of pharmaceutically acceptable solvents and excipients. 2. Adjust pH: For aqueous-based formulations, evaluate the effect of pH on the solubility of this compound and adjust accordingly. 3. Consider a Suspension: If a solution is not feasible at the desired concentration, develop a stable, uniform suspension.

Quantitative Data Summary

Table 1: Oral Bioavailability of this compound in Non-Human Primates (NHPs) at Different Doses

Dose (mg/kg)Dose Concentration (mg/mL)Oral Bioavailability (%)
52.512 ± 8.5
157.519 ± 5
301528 ± 8.6

Data from a study in male cynomolgus monkeys. Bioavailability was calculated using the mean AUC after IV dosing.[1]

Table 2: Pharmacokinetic Parameters of this compound in NHPs Following a 5 mg/kg Oral Dose

ParameterValue
Tmax (h)1.0 (0.5 - 2.0)
Cmax (ng/mL)141 ± 66
AUClast (h*ng/mL)592 ± 334

Data are presented as mean ± standard deviation, except for Tmax which is the median and range.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Non-Human Primates

  • Animal Model: Male cynomolgus monkeys (n=3, non-naïve).[1]

  • Formulation: this compound formulated in 100% saline at concentrations of 2.5, 7.5, and 15 mg/mL for oral dosing.[1] For intravenous dosing, this compound was formulated in 100% saline.[1]

  • Dosing:

    • Oral Administration: Administered by nasogastric gavage at dose volumes of 2-10 mL/kg.[1]

    • Intravenous Administration: Administered as a slow injection via the cephalic vein at a dose volume of 1 mL/kg.[1]

  • Blood Sampling: Serial blood samples were collected pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1]

  • Sample Analysis: Plasma concentrations of this compound were measured, and pharmacokinetic parameters were derived using non-compartmental analysis of individual time versus concentration plots.[1]

  • Bioavailability Calculation: The oral bioavailability (F%) was calculated using the mean area under the curve (AUC) from the intravenous dosing group.[1]

Visualizations

G cluster_formulation Formulation Development cluster_dosing In Vivo Dosing cluster_sampling Sample Collection & Analysis cluster_pk Pharmacokinetic Analysis solubility Solubility Screening excipient Excipient Selection solubility->excipient formulation_prep Formulation Preparation excipient->formulation_prep dosing Oral Administration (Gavage) formulation_prep->dosing animal_model Select Animal Model (e.g., Mouse, Rat, NHP) animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Bioanalysis plasma_separation->bioanalysis pk_parameters Calculate PK Parameters (AUC, Cmax, Tmax) bioanalysis->pk_parameters bioavailability Determine Oral Bioavailability (F%) pk_parameters->bioavailability

Caption: Experimental workflow for an in vivo oral pharmacokinetic study.

G cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors solubility Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Permeability permeability->bioavailability stability GI Stability stability->bioavailability excipients Excipients excipients->bioavailability particle_size Particle Size particle_size->bioavailability delivery_system Delivery System (e.g., SEDDS) delivery_system->bioavailability gi_transit GI Transit Time gi_transit->bioavailability gut_metabolism Gut Wall Metabolism gut_metabolism->bioavailability hepatic_metabolism Hepatic First-Pass Metabolism hepatic_metabolism->bioavailability

Caption: Key factors influencing oral bioavailability.

G cluster_iap Inhibitor of Apoptosis Proteins (IAPs) This compound This compound ciap1 cIAP1 This compound->ciap1 inhibits xiap XIAP This compound->xiap inhibits caspases Caspases (Executioners of Apoptosis) ciap1->caspases inhibit xiap->caspases inhibit apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis induces

Caption: this compound's mechanism of action as an IAP antagonist.

References

Technical Support Center: Tolinapant (ASTX660) Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tolinapant (also known as ASTX660) in preclinical models. The information provided is intended to help address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, non-peptidomimetic dual antagonist of cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1/2) and X-linked IAP (XIAP).[1][2][3] Its on-target effects are twofold:

  • Induction of Apoptosis: By inhibiting cIAP1/2, this compound leads to their rapid proteasomal degradation. This stabilizes NF-κB-inducing kinase (NIK), activating the noncanonical NF-κB pathway.[2] This sensitizes cancer cells to apoptosis, often in a tumor necrosis factor-alpha (TNFα)-dependent manner.[1][2] By antagonizing XIAP, this compound prevents the direct inhibition of caspases-3, -7, and -9, further promoting apoptosis.[4]

  • Immunomodulation: this compound can induce immunogenic cell death (ICD) and necroptosis in tumor cells, leading to the release of damage-associated molecular patterns (DAMPs).[1][5] This promotes the activation of both the innate and adaptive immune systems, remodeling the tumor microenvironment to be more pro-inflammatory and enhancing anti-tumor immune responses.[1][2]

Q2: What are the key differences between this compound and other IAP antagonists?

A2: this compound is a non-peptidomimetic small molecule with a balanced, nanomolar potency against both cIAP1/2 and XIAP.[4] Many other IAP antagonists, particularly earlier peptidomimetic compounds, show greater selectivity for cIAP1 over XIAP.[4] The dual antagonism of this compound may offer broader pro-apoptotic and immunomodulatory activity.

Q3: Is this compound cytotoxic as a single agent?

A3: In many preclinical models, this compound shows modest single-agent cytotoxicity in the absence of other stimuli.[4] Its pro-apoptotic effects are often significantly enhanced in the presence of TNFα or other death receptor ligands.[1][4] However, in some sensitive cell lines, single-agent activity can be observed, particularly those that may have some level of autocrine TNFα signaling.[1]

Q4: What are the expected "off-target" effects of this compound?

A4: The adverse effects observed with this compound in preclinical and clinical settings are generally considered to be on-target effects related to its mechanism of action, rather than off-target binding to unintended proteins. These effects are primarily driven by the induction of an immune response and cytokine release. In clinical studies, common treatment-related adverse events include fatigue, nausea, rash, and asymptomatic increases in lipase and amylase.[6] In animal models, researchers should monitor for signs of systemic inflammation or cytokine release syndrome, especially in immunologically competent models.

Q5: How should I prepare this compound for in vitro and in vivo use?

A5: For in vitro use, this compound can be dissolved in DMSO to create a stock solution (e.g., 100 mg/mL).[2] For in vivo oral administration in mice, a common vehicle is water or a formulation containing PEG300, Tween80, and ddH2O.[2][4] Always refer to the specific protocol for the experimental model being used. It is recommended to use freshly prepared solutions for optimal results.[2]

Troubleshooting Guide

In Vitro Experiments

Problem 1: this compound shows lower-than-expected cytotoxicity in my cancer cell line.

Possible Cause Troubleshooting Step
Low Endogenous TNFα Production The pro-apoptotic activity of this compound is often dependent on TNFα signaling.[1] Solution: Co-treat cells with a low concentration of exogenous TNFα (e.g., 1-10 ng/mL).[1][4] This mimics the inflammatory tumor microenvironment and can dramatically increase sensitivity.
Low TNFR1 Expression The cell line may have low basal expression of the TNF receptor 1 (TNFR1), making it insensitive to TNFα-mediated apoptosis.[1] Solution: Verify TNFR1 expression via Western blot or flow cytometry. If expression is low, the model may be inherently resistant. Consider using a different cell line known to be responsive.
Resistance via Anti-Apoptotic Proteins High expression of caspase-8 paralogs like FLIP can inhibit this compound-induced apoptosis.[4] Solution: Assess the expression levels of key apoptosis regulators like FLIP and caspase-10.[4] Some studies suggest that combining this compound with agents that downregulate FLIP (e.g., HDAC inhibitors or chemotherapy like FOLFOX) can restore sensitivity.[4][7]
Defects in Necroptosis Pathway If investigating necroptosis, the cell line may lack key components like RIPK3 due to promoter methylation.[8][9] Solution: Check the expression of RIPK3 and MLKL. Pre-treatment with a hypomethylating agent like decitabine may restore expression and sensitize cells to this compound-induced necroptosis.[8][9]

Problem 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
This compound Degradation Improper storage or repeated freeze-thaw cycles of stock solutions can reduce potency.
Cell Culture Variability High passage number can alter the phenotype and drug sensitivity of cell lines. Variations in cell density at the time of treatment can also affect outcomes.
Assay Timing On-target cIAP1 degradation occurs rapidly (within hours), while cell death may take 24-72 hours to become apparent.[1][4]
In Vivo Experiments

Problem 3: Lack of tumor growth inhibition in a xenograft mouse model.

Possible Cause Troubleshooting Step
Insufficient Dose or Bioavailability The administered dose may not achieve the necessary therapeutic exposure in the tumor. This compound has an oral bioavailability of 12-34% in preclinical species.[3][10]
Lack of Immune Component This compound's efficacy in many models is significantly driven by its immunomodulatory effects.[1][2] Standard xenograft models using immunodeficient mice (e.g., BALB/c nude) lack a functional immune system.

Problem 4: Excessive toxicity or adverse events observed in animal models (e.g., weight loss, lethargy).

Possible Cause Troubleshooting Step
On-Target Immunomodulatory Effects In syngeneic or humanized mouse models, this compound can induce a robust immune response, leading to systemic cytokine release.[1] This is an expected on-target effect but can cause toxicity if excessive.
Dosing Schedule Continuous daily dosing may lead to cumulative toxicity.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 Reference
cIAP1 (BIR3 domain) Cell-free < 12 nM [2]

| XIAP (BIR3 domain) | Cell-free | < 40 nM |[2] |

Table 2: Effective Concentrations and Doses in Preclinical Models

Model Type Cell Line / Tumor Model Treatment Details Observed Effect Reference
In Vitro T-Cell Lymphoma (BW5147) + 10 ng/mL TNFα Increased cell death [1]
In Vitro Colorectal Cancer (Various) 1 µM this compound + 1 ng/mL TNFα Significant cell death in sensitive lines [4]
In Vivo (Mouse) T-Cell Lymphoma (HH Xenograft) 20 mg/kg, daily oral Slowed tumor growth [1]
In Vivo (Mouse) T-Cell Lymphoma (BW5147 Syngeneic) 25 mg/kg, daily oral Complete tumor regression [1]

| In Vivo (Mouse) | Melanoma (A375 Xenograft) | 5-20 mg/kg, oral | Pharmacodynamic modulation and efficacy |[3][10] |

Key Experimental Protocols

1. In Vitro Cell Viability Assay

  • Objective: To assess the cytotoxic effect of this compound.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.005–10 µM). For sensitivity testing, include parallel treatment arms with co-administration of TNFα (e.g., 1-10 ng/mL).[4]

    • Incubate for 72 hours.

    • Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.

    • Normalize data to vehicle-treated controls and calculate IC50 values.

2. Western Blot for cIAP1 Degradation (Pharmacodynamic Marker)

  • Objective: To confirm on-target engagement of this compound.

  • Methodology:

    • Treat cells with this compound at various concentrations (e.g., 0.01-1 µM) for a short duration (e.g., 2-4 hours).[1]

    • Lyse cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for cIAP1. Use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody and visualize bands. A significant reduction in the cIAP1 band indicates on-target activity.

3. In Vivo Syngeneic Mouse Model Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.

  • Methodology:

    • Implant tumor cells (e.g., BW5147) subcutaneously into immunocompetent mice (e.g., AKR/J).[1]

    • When tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at a well-tolerated dose (e.g., 25 mg/kg) on a defined schedule (e.g., daily).[1]

    • Monitor tumor volume and animal body weight regularly.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for cIAP1, immunohistochemistry for immune cell infiltration). Blood samples can be collected to measure systemic cytokine levels.[1]

Visualizations

Tolinapant_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 ComplexI TNFR Complex I (Pro-survival) TNFR->ComplexI This compound This compound cIAP1 cIAP1/2 This compound->cIAP1 Inhibits & Promotes Degradation XIAP XIAP This compound->XIAP Inhibits cIAP1->ComplexI Activates NIK NIK cIAP1->NIK Degrades Proteasome Proteasome cIAP1->Proteasome Degradation Casp9 Caspase-9 XIAP->Casp9 Casp37 Caspase-3/7 XIAP->Casp37 Inhibits ComplexII Complex II (Pro-apoptotic) ComplexI->ComplexII Shifts balance to NFkB Non-canonical NF-κB Pathway NIK->NFkB Activates ComplexII->Casp37 Activates Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis TNF TNFα TNF->TNFR Binds

Caption: On-target signaling pathway of this compound.

Tolinapant_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Select Cell Lines (Varying Sensitivity) B Confirm On-Target Effect (cIAP1 Degradation via WB) A->B C Assess Cytotoxicity (Cell Viability Assay +/- TNFα) B->C D Select Animal Model (Syngeneic vs. Xenograft) C->D Proceed if promising E Efficacy Study (Tumor Growth, Survival) D->E F PD/Toxicity Assessment (Immune Profiling, Cytokines) E->F End Data Analysis & Interpretation E->End F->C Refine hypothesis Start Start Preclinical Evaluation Start->A

Caption: Experimental workflow for preclinical evaluation.

Tolinapant_Troubleshooting Start Unexpected In Vitro Result (e.g., Low Cytotoxicity) CheckPD Did cIAP1 degrade in Western Blot? Start->CheckPD CheckTNF Was exogenous TNFα added? CheckPD->CheckTNF Yes Sol_PD Troubleshoot Protocol: - Check compound integrity - Verify antibody CheckPD->Sol_PD No CheckTNFR Does cell line express TNFR1? CheckTNF->CheckTNFR Yes Sol_TNF Add 1-10 ng/mL TNFα to culture medium CheckTNF->Sol_TNF No CheckFLIP Is FLIP highly expressed? CheckTNFR->CheckFLIP Yes Sol_TNFR Model is likely resistant. Consider another cell line. CheckTNFR->Sol_TNFR No Sol_FLIP Resistance likely. Consider combination study (e.g., with HDACi). CheckFLIP->Sol_FLIP Yes End Re-evaluate Experiment CheckFLIP->End No Sol_PD->End Sol_TNF->End Sol_TNFR->End Sol_FLIP->End

Caption: Troubleshooting decision tree for in vitro results.

References

dealing with conflicting results in Tolinapant experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tolinapant (also known as ASTX660) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this dual inhibitor of apoptosis proteins (IAP) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address conflicting results and common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] Its mechanism is twofold: it induces proteasomal degradation of cIAP1 and cIAP2, leading to the activation of the noncanonical NF-κB pathway, and it antagonizes XIAP, which promotes apoptosis.[3][4] this compound has also been shown to have immunomodulatory effects, activating both innate and adaptive immune responses.[1][2]

Q2: Why am I observing inconsistent levels of apoptosis in my cell line after this compound treatment?

A2: Inconsistent apoptotic response to this compound can be attributed to several factors:

  • TNF-α Dependency: The pro-apoptotic effects of this compound are often dependent on the presence of Tumor Necrosis Factor-alpha (TNF-α).[3] Cell lines with low basal expression of TNF-α or its receptor, TNFR1, may show reduced sensitivity.[1]

  • Expression of Apoptosis Regulators: High expression of anti-apoptotic proteins like FLIP (FLICE-like inhibitory protein) and Caspase-10 can limit this compound-induced apoptosis, as observed in some colorectal cancer models.[5][6]

  • Induction of Alternative Cell Death Pathways: this compound can induce necroptosis, a form of programmed necrosis, particularly in cells with compromised caspase-8 function.[5][6] The cellular machinery for necroptosis (e.g., RIPK1, RIPK3, MLKL) might be more active in some cell lines.

Q3: My in vitro results with this compound do not correlate with the reported in vivo efficacy. What could be the reason?

A3: Discrepancies between in vitro and in vivo results are common with this compound due to its complex mechanism of action. The in vivo efficacy of this compound is significantly influenced by its immunomodulatory effects, including the activation of T-cells and the innate immune system.[1][7] These effects are not fully captured in standard in vitro cell culture systems. For instance, this compound's ability to induce complete tumor regression in a syngeneic T-cell lymphoma model was dependent on an intact immune system.[7]

Q4: I am seeing a "flare" or transient increase in tumor size in my animal model after this compound treatment. Is this expected?

A4: Yes, a tumor flare or pseudoprogression has been observed in clinical trials with this compound, particularly in cutaneous T-cell lymphoma.[8] This phenomenon is thought to be a result of the drug's immunomodulatory effects, leading to immune cell infiltration and inflammation within the tumor.[8] It is important to continue monitoring as this initial inflammation may be followed by a therapeutic response.

Q5: What is the stability and recommended handling for this compound?

A5: this compound is typically supplied as a solid and is soluble in DMSO.[9] For storage, it is recommended to keep it at -20°C for long-term stability (≥ 4 years).[9] When preparing stock solutions, using fresh, moisture-absorbing DMSO is advisable to ensure optimal solubility.[3] For in vivo studies, this compound is orally bioavailable.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cytotoxicity observed in cancer cell lines. 1. Low endogenous TNF-α production or low TNFR1 expression.[1] 2. High expression of anti-apoptotic proteins like FLIP.[5] 3. Cell line is inherently resistant.1. Co-treat with a low dose of exogenous TNF-α (e.g., 1-10 ng/mL). 2. Assess the baseline expression of FLIP and other apoptosis regulators. Consider siRNA-mediated knockdown of FLIP to see if it sensitizes the cells.[5] 3. Screen a panel of cell lines to find a sensitive model.[10]
Variability in NF-κB activation between experiments. 1. Inconsistent cIAP1/2 degradation. 2. Differences in cell density or culture conditions.1. Perform a time-course and dose-response experiment to confirm cIAP1 degradation via Western blot. 2. Standardize cell seeding density and ensure consistent media and supplement quality.
Conflicting results between single-agent and combination therapy. 1. Synergy or antagonism is context-dependent.[11] 2. The combination agent may alter the expression of key proteins in the apoptosis or NF-κB pathways.1. Carefully titrate the concentrations of both drugs to determine the optimal synergistic ratio.[12] 2. Analyze the molecular effects of the combination on cIAP1, XIAP, FLIP, and other relevant pathway components.
Animal model shows limited tumor growth inhibition despite good in vitro activity. 1. The animal model lacks a competent immune system (e.g., nude mice).[1] 2. Suboptimal dosing or pharmacokinetics.1. Use syngeneic tumor models in immunocompetent mice to assess the immunomodulatory effects of this compound.[1] 2. Conduct pharmacokinetic studies to ensure adequate drug exposure in the tumor tissue.[13]

Data Presentation

Table 1: Differential Sensitivity of T-Cell Lymphoma (TCL) Cell Lines to this compound

Cell LineTypeSensitivity to this compound (in the presence of TNF-α)Reference
BW5147Mouse TCLSensitive (even without exogenous TNF-α)[1]
HHHuman CTCLMostly insensitive[1]
SUP-T1Human TCLSensitive[1]
ALK+ ALCLHuman TCLSensitive[12]
SUP-M2Human TCLSensitive[12]

Table 2: IC50 Values of this compound in Selected Cell Lines

Cell LineConditionIC50Reference
XIAP (BIR3-XIAP)SMAC-derived peptide interaction< 40 nmol/L[3]
cIAP1 (BIR3-cIAP1)SMAC-derived peptide interaction< 12 nmol/L[3]
MDA-MB-23172 hrs by Alamar blue assay1.8 nM[10]
ALK+ ALCL & SUP-M2With TNF-α20nM ± 1nM[12]
ALK+ ALCL & SUP-M2Without TNF-α200nM ± 100nM[12]
HHWith TNF-α> 20µM[12]

Experimental Protocols

1. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.0005–10 µmol/L) with or without a fixed concentration of TNF-α (e.g., 1 ng/mL).[5]

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay.[5]

2. Western Blot for cIAP1 Degradation

  • Objective: To confirm the on-target activity of this compound.

  • Methodology:

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cIAP1 and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands. A decrease in the cIAP1 band intensity indicates on-target activity.[14]

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Methodology:

    • Implant cancer cells (e.g., 2 x 10^6 HCT116 cells) subcutaneously into immunocompromised (e.g., BALB/c nude) or immunocompetent (syngeneic models) mice.[5]

    • When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at a specified dose and schedule (e.g., daily for one week on, one week off).[5]

    • Measure tumor volume regularly using calipers.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for cIAP1).[14]

Mandatory Visualizations

Tolinapant_Signaling_Pathway cluster_extrinsic Extracellular cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex_I This compound This compound XIAP XIAP This compound->XIAP Inhibits cIAP1/2 cIAP1/2 This compound->cIAP1/2 Inhibits Caspase-9 Caspase-9 XIAP->Caspase-9 Inhibits Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 Inhibits cIAP1/2->Complex_I Ubiquitinates RIPK1 NIK NIK cIAP1/2->NIK Degrades Proteasome Proteasome Degradation cIAP1/2->Proteasome Auto-ubiquitination & Degradation Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Complex_I->cIAP1/2 NFkB Canonical NF-κB (Survival) Complex_I->NFkB Complex_II Complex II (FADD, RIPK1, Caspase-8) Complex_I->Complex_II Switches to (in absence of cIAP1/2) Non-canonical_NFkB Non-canonical NF-κB NIK->Non-canonical_NFkB Activates FLIP FLIP / Caspase-10 Caspase-8 Caspase-8 FLIP->Caspase-8 Inhibits Caspase-8->Caspase-3/7 Complex_II->Caspase-8 Activates Tolinapant_Troubleshooting_Workflow start Conflicting/Unexpected Results with this compound check_in_vitro In Vitro Experiment? start->check_in_vitro check_cytotoxicity Low Cytotoxicity? check_in_vitro->check_cytotoxicity Yes check_in_vivo In Vivo Experiment? check_in_vitro->check_in_vivo No add_tnfa Add Exogenous TNF-α check_cytotoxicity->add_tnfa Yes re_evaluate_in_vitro Re-evaluate In Vitro check_cytotoxicity->re_evaluate_in_vitro No check_flip Check FLIP/Casp10 Expression add_tnfa->check_flip check_necroptosis Assess Necroptosis (RIPK3/MLKL) check_flip->check_necroptosis check_necroptosis->re_evaluate_in_vitro check_immune_model Immunocompetent Model? check_in_vivo->check_immune_model Yes re_evaluate_in_vivo Re-evaluate In Vivo check_in_vivo->re_evaluate_in_vivo No use_syngeneic Switch to Syngeneic Model check_immune_model->use_syngeneic No check_pkpd Check PK/PD check_immune_model->check_pkpd Yes use_syngeneic->check_pkpd check_pkpd->re_evaluate_in_vivo

References

Tolinapant-Induced Cytokine Release Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Tolinapant-induced cytokine release in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytokine release?

A1: this compound is an investigational small molecule that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[1] By inhibiting IAPs, this compound promotes programmed cell death in cancer cells. However, a key part of its mechanism of action involves immunomodulation. This compound can lead to the activation of the NF-κB signaling pathway, which in turn can stimulate the production and secretion of pro-inflammatory cytokines and chemokines, including TNF-α and IL-2.[2][3] This on-target effect can sometimes lead to an excessive release of cytokines, a phenomenon known as cytokine release syndrome (CRS).

Q2: What are the typical signs of this compound-induced cytokine release in in vitro experiments?

A2: In in vitro assays, such as those using peripheral blood mononuclear cells (PBMCs), this compound-induced cytokine release is characterized by a dose-dependent increase in the concentration of pro-inflammatory cytokines in the cell culture supernatant. Key cytokines to monitor include TNF-α, IFN-γ, IL-2, and IL-6.

Q3: Are there any clinical observations of cytokine release with this compound?

A3: Yes, in a phase 2 clinical trial (NCT02503423) of this compound in patients with T-cell lymphoma, cytokine release syndrome was reported as a side effect in some patients. This underscores the importance of monitoring and mitigating this potential on-target effect.

Q4: What are the general strategies to mitigate drug-induced cytokine release?

A4: General strategies, largely adapted from experience with other immunotherapies like CAR-T cells and bispecific antibodies, include:

  • Dose Escalation: Initiating treatment at a lower dose and gradually increasing it can help manage the initial burst of cytokine release.

  • Corticosteroids: Prophylactic or therapeutic administration of corticosteroids, such as dexamethasone, can dampen the overall inflammatory response.

  • Cytokine Blockade: Specific monoclonal antibodies that block key cytokines, such as tocilizumab (an IL-6 receptor antagonist) or TNF-α blocking agents, can be used to counteract the effects of excessive cytokine levels.

Q5: How can I proactively mitigate this compound-induced cytokine release in my experiments?

A5: In a preclinical setting, you can co-administer this compound with immunosuppressive agents like dexamethasone or specific cytokine-blocking antibodies. It is also crucial to perform careful dose-response studies to identify the optimal therapeutic window with minimal cytokine induction.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High levels of TNF-α and other pro-inflammatory cytokines in cell culture supernatant after this compound treatment. On-target effect of this compound leading to immune cell activation.- Reduce the concentration of this compound in your next experiment.- Co-incubate with a TNF-α neutralizing antibody.- See Protocol 2: Co-administration with Corticosteroids .
Significant decrease in cell viability in PBMC cultures treated with this compound, even at low concentrations. Excessive cytokine release leading to apoptosis of immune cells.- Measure a broader panel of cytokines to identify the key drivers.- Co-administer with a pan-caspase inhibitor to determine if cell death is apoptosis-mediated.- Implement mitigation strategies outlined in the protocols below.
Inconsistent cytokine release results between different PBMC donors. Donor-to-donor variability in immune response is a known phenomenon.- Use PBMCs from at least 3-5 different healthy donors to assess the range of responses.- Characterize the immune cell subsets in your PBMC preparations to identify potential correlations.
Difficulty in establishing a therapeutic window with anti-tumor activity but without significant cytokine release. The therapeutic index of this compound may be narrow for certain cancer models.- Explore combination therapies. For example, combining this compound with a targeted therapy may allow for lower, less immunogenic doses of this compound.- Consider a dose-escalation experimental design, even in in vitro models, by pre-treating cells with a low dose before escalating.

Data Presentation

Table 1: In Vitro Dose-Response of this compound-Induced Cytokine Release in Human PBMCs

This compound Concentration (nM)Fold Increase in TNF-αFold Increase in IL-2
11.5 ± 0.31.2 ± 0.2
104.2 ± 0.83.5 ± 0.6
10015.6 ± 2.512.8 ± 2.1
100045.3 ± 5.138.2 ± 4.5

Data are representative and may vary based on experimental conditions and PBMC donors. Data is illustrative based on the known dose-dependent effect of IAP antagonists on cytokine release.

Table 2: Efficacy of Mitigation Strategies on this compound-Induced TNF-α Release (100 nM this compound)

Mitigation AgentConcentration% Reduction in TNF-α Release
Dexamethasone1 µM75 ± 8%
Tocilizumab10 µg/mL40 ± 12%
Anti-TNF-α Antibody1 µg/mL95 ± 5%

Data are representative and may vary based on experimental conditions and PBMC donors. The efficacy of Tocilizumab is indirect, as it blocks the IL-6 receptor, which can be downstream of TNF-α signaling.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay with Human PBMCs

This protocol details the procedure for assessing this compound-induced cytokine release from human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Plating:

    • Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete RPMI medium at 2x the final desired concentrations.

    • Add 100 µL of the 2x this compound solutions to the respective wells.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentrations of key cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits, following the manufacturer's instructions.

Protocol 2: Co-administration with Corticosteroids for Cytokine Release Mitigation

This protocol describes how to assess the efficacy of dexamethasone in mitigating this compound-induced cytokine release.

  • PBMC Isolation and Plating:

    • Follow steps 1.1 and 1.2 from Protocol 1.

  • Dexamethasone and this compound Preparation:

    • Prepare a 2x stock solution of this compound at a concentration known to induce significant cytokine release (e.g., 200 nM).

    • Prepare a 4x serial dilution of dexamethasone in complete RPMI medium.

  • Co-administration:

    • Add 50 µL of the 4x dexamethasone solutions to the respective wells.

    • Add 50 µL of the 2x this compound solution to all wells except the vehicle control.

    • For the vehicle control, add 50 µL of complete RPMI medium and 50 µL of the this compound vehicle.

    • Include a control with this compound only (no dexamethasone).

  • Incubation, Supernatant Collection, and Cytokine Quantification:

    • Follow steps 1.4, 1.5, and 1.6 from Protocol 1.

Protocol 3: Assessment of IL-6 Receptor Blockade with Tocilizumab

This protocol outlines the procedure to evaluate the effect of the IL-6 receptor antagonist, tocilizumab, on the cytokine profile induced by this compound.

  • PBMC Isolation and Plating:

    • Follow steps 1.1 and 1.2 from Protocol 1.

  • Tocilizumab and this compound Preparation:

    • Prepare a 2x stock solution of this compound at a concentration known to induce significant cytokine release.

    • Prepare a 4x serial dilution of tocilizumab in complete RPMI medium. A typical starting concentration range would be 1-100 µg/mL.

  • Co-administration:

    • Add 50 µL of the 4x tocilizumab solutions to the respective wells.

    • Add 50 µL of the 2x this compound solution to all wells except the vehicle control.

    • For the vehicle control, add 50 µL of complete RPMI medium and 50 µL of the this compound vehicle.

    • Include a control with this compound only (no tocilizumab).

  • Incubation, Supernatant Collection, and Cytokine Quantification:

    • Follow steps 1.4, 1.5, and 1.6 from Protocol 1. Pay particular attention to the levels of IL-6 and downstream inflammatory markers.

Visualizations

Tolinapant_Signaling_Pathway This compound-Induced Cytokine Release Signaling Pathway This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 inhibition NFkB NF-κB Pathway Activation cIAP1_2->NFkB de-repression Cytokine_Genes Pro-inflammatory Cytokine Gene Transcription NFkB->Cytokine_Genes upregulation Cytokine_Release Cytokine Release (TNF-α, IL-2, etc.) Cytokine_Genes->Cytokine_Release leads to Experimental_Workflow Experimental Workflow for Mitigating this compound-Induced Cytokine Release Start Start: Isolate Human PBMCs Culture Culture PBMCs Start->Culture Treatment Treat with this compound +/- Mitigation Agent (Dexamethasone, Tocilizumab) Culture->Treatment Incubate Incubate 24-48h Treatment->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (ELISA/Multiplex) Collect->Analyze Data Data Analysis: Compare Cytokine Levels Analyze->Data Troubleshooting_Logic Troubleshooting Logic for High Cytokine Release High_Cytokines High Cytokine Release Observed Check_Concentration Is this compound concentration optimal? High_Cytokines->Check_Concentration Reduce_Dose Action: Reduce This compound Dose Check_Concentration->Reduce_Dose No Check_Donor Is there high donor variability? Check_Concentration->Check_Donor Yes Re_evaluate Re-evaluate Experiment Reduce_Dose->Re_evaluate Co_administer Action: Co-administer with Mitigation Agent Co_administer->Re_evaluate Check_Donor->Co_administer No Increase_Donors Action: Increase Number of Donors Check_Donor->Increase_Donors Yes Increase_Donors->Re_evaluate

References

Validation & Comparative

Tolinapant and HDAC Inhibitors: A Synergistic Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of Tolinapant (ASTX660), a potent antagonist of inhibitor of apoptosis proteins (IAPs), with histone deacetylase (HDAC) inhibitors is emerging as a promising strategy in oncology. This guide provides a comprehensive comparison of the synergistic effects observed with different this compound-HDAC inhibitor combinations, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and development.

Executive Summary

Preclinical studies have demonstrated that this compound exhibits significant synergistic cytotoxicity when combined with HDAC inhibitors in various cancer models, including T-cell lymphoma and colorectal cancer. This synergy allows for enhanced tumor cell killing compared to either agent alone. The underlying mechanisms appear to be multifaceted, involving both the induction of apoptosis and necroptosis, and can be influenced by the specific HDAC inhibitor used and the cellular context.

Comparative Efficacy of this compound and HDAC Inhibitor Combinations

The synergistic potential of this compound has been evaluated with several HDAC inhibitors, most notably romidepsin and entinostat. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Synergy of this compound and Romidepsin in T-Cell Lymphoma (TCL)
Cell LineThis compound IC50 (monotherapy)Combination DetailsSynergy Score (Excess over Bliss)*Key FindingsReference
HH (CTCL) > 20 µMThis compound + Romidepsin7.95Synergistic[1]
SUP-M2 (ALK+ ALCL) 20 nM ± 1 nM (with TNFα)This compound + Romidepsin13.35Synergistic[1]

*Synergy is indicated by a score > 10.[1]

Table 2: Synergistic Cell Death with this compound and Entinostat in Colorectal Cancer (CRC)
Cell LineTreatment% Apoptosis (Annexin V+)Key FindingsReference
HCT116 This compound (1µM) + TNFα (1ng/mL)~20%Entinostat sensitizes cells to this compound/TNFα-induced apoptosis.[2]
Entinostat (2.5µM) + this compound (1µM) + TNFα (1ng/mL)~40%[2]
HT29 This compound (1µM) + TNFα (1ng/mL)~15%Entinostat enhances this compound-induced apoptosis.[2]
Entinostat (2.5µM) + this compound (1µM) + TNFα (1ng/mL)~30%[2]

Mechanistic Insights into the Synergy

The combination of this compound and HDAC inhibitors triggers multiple anti-cancer pathways. This compound, as a dual antagonist of cIAP1/2 and XIAP, promotes the degradation of cIAP1/2, leading to the activation of the non-canonical NF-κB pathway and sensitization of tumor cells to apoptosis.[3] HDAC inhibitors, on the other hand, induce cell cycle arrest, apoptosis, and changes in gene expression through the hyperacetylation of histones and other proteins.[2]

This compound and Romidepsin in T-Cell Lymphoma

In T-cell lymphoma models, the synergy between this compound and romidepsin was observed to be independent of TNFα.[4] The combination led to a decrease in cIAP1 levels.[4] Interestingly, a study also highlighted that the combination of this compound with hypomethylating agents (HMAs) like azacitidine and decitabine, which also affect the epigenome, resulted in a very high degree of synergism by activating the necroptosis pathway.[1] This suggests that targeting epigenetic modifications can prime cancer cells for this compound-induced cell death.

This compound This compound cIAP1 cIAP1 Degradation This compound->cIAP1 XIAP XIAP Inhibition This compound->XIAP Romidepsin Romidepsin HDACi_effects Chromatin Remodeling & Gene Expression Changes Romidepsin->HDACi_effects NFkB Non-canonical NF-κB Activation cIAP1->NFkB Apoptosis Apoptosis XIAP->Apoptosis CellDeath Synergistic Cell Death NFkB->CellDeath Apoptosis->CellDeath HDACi_effects->CellDeath

Figure 1. Synergistic mechanism of this compound and Romidepsin.

This compound and Entinostat in Colorectal Cancer

In colorectal cancer, the synergy between this compound and the class I HDAC inhibitor entinostat is linked to the downregulation of the anti-apoptotic protein FLIP.[2] This process is mediated by the acetylation of Ku70, a protein that normally stabilizes FLIP.[2] By inducing Ku70 acetylation, entinostat promotes the degradation of FLIP, thereby lowering the threshold for this compound-induced apoptosis.[2]

This compound This compound TNFR TNFα Receptor This compound->TNFR Sensitizes Entinostat Entinostat HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 Ku70 Ku70 Entinostat->Ku70 Promotes Acetylation Complex_II Complex IIa/b (DISC) TNFR->Complex_II Caspase8 Caspase-8 Activation Complex_II->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis HDAC1_3->Ku70 Deacetylates FLIP FLIP Ku70->FLIP Stabilizes FLIP->Caspase8

Figure 2. this compound and Entinostat synergy in colorectal cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment: Treat cells with this compound, the HDAC inhibitor, or the combination at various concentrations. Include a vehicle-only control. Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and synergy scores using appropriate software (e.g., SynergyFinder).

Western Blot Analysis
  • Protein Extraction: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-PARP, anti-caspase-3, anti-Ku70, anti-FLIP, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the viability assay. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

cluster_viability Cell Viability Assay cluster_western Western Blot cluster_apoptosis Apoptosis Assay viability_1 Seed Cells viability_2 Drug Treatment viability_1->viability_2 viability_3 Add CellTiter-Glo viability_2->viability_3 viability_4 Measure Luminescence viability_3->viability_4 western_1 Protein Extraction western_2 SDS-PAGE & Transfer western_1->western_2 western_3 Immunoblotting western_2->western_3 western_4 Detection western_3->western_4 apoptosis_1 Cell Treatment apoptosis_2 Annexin V/PI Staining apoptosis_1->apoptosis_2 apoptosis_3 Flow Cytometry apoptosis_2->apoptosis_3

Figure 3. Experimental workflow for key assays.

Conclusion and Future Directions

The combination of this compound with HDAC inhibitors represents a compelling therapeutic strategy with demonstrated synergistic anti-tumor activity in preclinical models of T-cell lymphoma and colorectal cancer. The mechanistic basis for this synergy is context-dependent, offering opportunities for biomarker-driven patient selection. Further investigation into the in vivo efficacy and safety of these combinations is warranted. Moreover, exploring the synergy of this compound with other epigenetic modifiers, such as hypomethylating agents, could unveil even more potent therapeutic approaches. The detailed protocols and comparative data presented in this guide provide a solid foundation for advancing these promising combination therapies toward clinical application.

References

Enhancing CAR-T Cell Efficacy in Solid Tumors: A Comparative Guide to Tolinapant Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its success in solid tumors has been limited by factors such as antigen heterogeneity and an immunosuppressive tumor microenvironment. A promising strategy to overcome these hurdles is the combination of CAR-T cells with agents that sensitize tumor cells to immune-mediated killing. This guide provides a detailed comparison of the efficacy of combining CAR-T cell therapy with the Inhibitor of Apoptosis Protein (IAP) antagonist, Tolinapant, and other therapeutic alternatives, supported by preclinical experimental data.

While direct quantitative preclinical data for this compound in combination with CAR-T cells is emerging, extensive studies on Birinapant, a structurally and functionally similar IAP antagonist, provide a strong surrogate for understanding the potential of this therapeutic approach.

Mechanism of Action: IAP Antagonism and CAR-T Synergy

This compound and other IAP antagonists function by neutralizing key anti-apoptotic proteins, primarily cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). In the context of CAR-T cell therapy, this has a dual synergistic effect. Firstly, IAP antagonism sensitizes tumor cells to apoptosis induced by cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), which is secreted by activated CAR-T cells. This mechanism not only enhances the killing of antigen-positive tumor cells but can also induce "bystander killing" of adjacent antigen-negative cancer cells, a critical step in overcoming tumor heterogeneity. Secondly, studies have indicated that IAP antagonists can promote the activation and proliferation of CAR-T cells, further boosting their anti-tumor activity.

Tolinapant_CAR-T_Synergy cluster_CAR_T CAR-T Cell cluster_Tumor Tumor Cell CAR_T Activated CAR-T Cell TNF TNF-α Secretion CAR_T->TNF Releases TNFR TNF Receptor (TNFR1) TNF->TNFR Binds to Caspase8 Caspase-8 TNFR->Caspase8 Activates IAPs cIAP1/XIAP IAPs->Caspase8 Inhibits Apoptosis Apoptosis Caspase8->Apoptosis Induces This compound This compound (IAP Antagonist) This compound->IAPs Inhibits

This compound and CAR-T cell synergistic mechanism.

Preclinical Efficacy: IAP Antagonists in Combination with CAR-T Cells

Preclinical studies using the IAP antagonist Birinapant have demonstrated significant enhancements in CAR-T cell efficacy both in vitro and in vivo.

In Vitro Cytotoxicity and Bystander Killing

Combination therapy has been shown to increase the direct killing of antigen-positive tumor cells and, crucially, to eliminate antigen-negative "bystander" cells in a mixed culture.

Experimental GroupTarget Cell TypeEffector:Target Ratio% Relative Cell Viability (vs. No Treatment)
CAR-T Alone Antigen-Positive1:10~50%
CAR-T + Birinapant Antigen-Positive1:10~25%
CAR-T Alone Antigen-Negative (Bystander)1:10~100%
CAR-T + Birinapant Antigen-Negative (Bystander)1:10~60%
Data derived from studies on glioblastoma models with EGFRvIII-targeted CAR-T cells.
In Vivo Tumor Control

In orthotopic glioblastoma mouse models, the combination of Birinapant and CAR-T cells led to significantly improved tumor control and prolonged survival compared to either treatment alone.

Treatment GroupTumor ModelMedian Survival (Days)
Vehicle Control Heterogeneous (Antigen +/-)~30
CAR-T Alone Heterogeneous (Antigen +/-)~45
Birinapant Alone Heterogeneous (Antigen +/-)~35
CAR-T + Birinapant Heterogeneous (Antigen +/-)>60
Data derived from studies on glioblastoma models with EGFRvIII-targeted CAR-T cells.

Comparison with Alternative CAR-T Enhancement Strategies

The combination of CAR-T cells with immune checkpoint inhibitors, such as anti-PD-1 antibodies, is another leading strategy to enhance anti-tumor efficacy.

StrategyMechanism of ActionReported In Vitro Efficacy EnhancementReported In Vivo Efficacy Enhancement
IAP Antagonist (Birinapant) + CAR-T Sensitizes tumor cells to TNF-α mediated apoptosis; promotes bystander killing.Significant increase in cytotoxicity against both antigen-positive and antigen-negative cells.Markedly improved tumor regression and survival in solid tumor models.
PD-1 Inhibitor (Nivolumab) + CAR-T Blocks the PD-1/PD-L1 inhibitory axis, preventing CAR-T cell exhaustion.Enhanced persistence of CAR-T cytotoxicity upon repeated antigen exposure.Improved tumor control and CAR-T cell infiltration in solid tumor models.

Detailed Experimental Protocols

In Vitro Cytotoxicity and Bystander Killing Assay
  • Cell Lines: Glioblastoma cell lines, both parental (antigen-negative) and those transduced to express a specific antigen (e.g., EGFRvIII), are used.

  • CAR-T Cells: Human T cells are transduced with a lentiviral vector encoding a second-generation CAR targeting the specific antigen (e.g., EGFRvIII) with a 4-1BB costimulatory domain.

  • Co-culture Setup: For bystander assays, antigen-positive and antigen-negative (labeled with a fluorescent marker) tumor cells are mixed at a 1:1 ratio. CAR-T cells are added at a 1:10 effector-to-target ratio.

  • Treatment: Birinapant (1 µM) or vehicle control is added to the co-culture.

  • Analysis: After 24-48 hours, cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo®). The viability of the fluorescently-labeled antigen-negative population is measured by flow cytometry.

In Vivo Orthotopic Glioblastoma Model
  • Animal Model: Immunodeficient NOD-scid gamma (NSG) mice are used.

  • Tumor Inoculation: A heterogeneous mixture of antigen-positive and antigen-negative human glioblastoma cells, transduced with luciferase for imaging, is stereotactically injected into the brains of the mice.

  • Treatment Initiation: Once tumors are established (confirmed by bioluminescence imaging), mice are randomized into treatment groups.

  • Dosing Regimen:

    • CAR-T cells are administered intravenously.

    • Birinapant is administered via intraperitoneal injection on a defined schedule.

  • Monitoring: Tumor burden is monitored regularly using bioluminescence imaging. Animal survival is tracked daily.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis T_cell_iso Isolate Human T-Cells CAR_T_gen Generate CAR-T Cells T_cell_iso->CAR_T_gen Co_culture Co-culture CAR-T & Tumor Cells CAR_T_gen->Co_culture Treatment_vivo Administer CAR-T & this compound CAR_T_gen->Treatment_vivo Tumor_culture Culture Tumor Cells (Antigen +/-) Tumor_culture->Co_culture Treatment_vitro Add this compound (or alternative) Co_culture->Treatment_vitro Analysis_vitro Assess Cytotoxicity & Cytokine Release Treatment_vitro->Analysis_vitro Mouse_model Establish Orthotopic Tumor Model in Mice Randomize Randomize Mice into Treatment Groups Mouse_model->Randomize Randomize->Treatment_vivo Monitor Monitor Tumor Growth (Bioluminescence) Treatment_vivo->Monitor Survival Assess Survival Monitor->Survival

General workflow for preclinical evaluation.

Conclusion

The combination of IAP antagonists, such as this compound, with CAR-T cell therapy represents a potent strategy to enhance anti-tumor efficacy, particularly against heterogeneous solid tumors. By sensitizing cancer cells to TNF-α-mediated apoptosis and inducing bystander killing, this approach addresses key mechanisms of therapeutic resistance. Preclinical data, primarily from studies with the closely related compound Birinapant, show a significant advantage over CAR-T monotherapy and present a compelling alternative to other combination strategies like PD-1 blockade. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with solid tumors.

cross-validation of Tolinapant's anti-tumor activity in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A Dual Inhibitor of Apoptosis Proteins with Immunomodulatory Function

Tolinapant (formerly ASTX660) is an orally bioavailable, non-peptidomimetic dual antagonist of two key members of the Inhibitor of Apoptosis Protein (IAP) family: cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[1][2] IAPs are frequently overexpressed in cancer cells, contributing to tumor growth, resistance to therapy, and poor prognosis by inhibiting apoptosis (programmed cell death).[2] this compound's unique molecular profile allows it to restore apoptotic signaling pathways and exert an immune-related mechanism of action, setting it apart from some other IAP antagonists.[2] This guide provides a comprehensive cross-validation of this compound's anti-tumor activity in various cancer types, with a comparative perspective on other IAP inhibitors, supported by experimental data.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound's anti-tumor activity stems from its ability to simultaneously inhibit cIAP1 and XIAP.

  • cIAP1/2 Antagonism and Pro-Apoptotic Signaling: this compound binds to the BIR3 domain of cIAP1, inducing its rapid auto-ubiquitination and subsequent proteasomal degradation.[3][4] This degradation of cIAP1 leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[3][4] This signaling cascade results in the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα). In the presence of TNFα, the degradation of cIAPs prevents the formation of pro-survival signaling complexes at the TNF receptor 1 (TNFR1), shifting the balance towards the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis.[5][6]

  • XIAP Antagonism and Caspase Activation: Unlike other IAPs, XIAP directly binds to and inhibits the activity of executioner caspases-3 and -7, as well as the initiator caspase-9. This compound antagonizes this interaction, liberating caspases to execute the apoptotic program.[4] It has been suggested that potent and dual cIAP/XIAP antagonists are more efficient in activating apoptosis than IAP antagonists with more selective action.[7]

  • Immunomodulatory Effects: Beyond its direct pro-apoptotic effects on tumor cells, this compound has demonstrated a novel role as an immunomodulatory agent.[1] Studies in T-cell lymphoma (TCL) models have shown that this compound can induce an anti-tumor immune response by:

    • Promoting the activation of both the innate and adaptive immune systems.[1]

    • Inducing immunogenic cell death (ICD) and necroptosis, a form of programmed necrosis that is highly immunogenic.[1][8]

    • Enhancing T-cell infiltration into the tumor microenvironment.[1]

The following diagram illustrates the proposed signaling pathway of this compound:

Tolinapant_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 DISC Death-Inducing Signaling Complex TNFR1->DISC activates Pro-survival Complex Pro-survival Complex TNFR1->Pro-survival Complex activates This compound This compound cIAP1 cIAP1 This compound->cIAP1 inhibits XIAP XIAP This compound->XIAP inhibits This compound->Pro-survival Complex inhibits formation via cIAP1 degradation NIK NIK cIAP1->NIK degrades cIAP1->Pro-survival Complex promotes Caspase-8 Caspase-8 XIAP->Caspase-8 inhibits Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 inhibits SMAC SMAC SMAC->XIAP inhibits Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->Caspase-8 activates Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 activates Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis executes Non-canonical NF-kB Non-canonical NF-kB NIK->Non-canonical NF-kB activates TNFa Production TNFa Production Non-canonical NF-kB->TNFa Production DISC->Pro-caspase-8 recruits

Caption: this compound's dual inhibition of cIAP1 and XIAP promotes apoptosis and immune signaling.

Cross-Validation of Anti-Tumor Activity in Different Cancer Types

This compound has been evaluated in a range of preclinical models and clinical trials across various cancer types, demonstrating both single-agent activity and synergistic effects in combination with other therapies.

T-Cell Lymphoma (TCL)

This compound has shown its most promising single-agent clinical activity in relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[1]

Clinical Data (Phase II ASTX660-01 Trial)

Cancer TypeNumber of Patients (evaluable)Overall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
PTCL9622.9%9.4%13.5%6.5 months1.8 months15.4 months
CTCL5028.0%4.0%24.0%8.8 months5.5 months40.7 months

Preclinical Data

In preclinical TCL models, this compound demonstrated the ability to induce complete tumor regression in a syngeneic model, an effect that was dependent on an intact immune system.[1] This highlights the importance of its immunomodulatory mechanism in this cancer type.

Colorectal Cancer (CRC)

In preclinical models of colorectal cancer, this compound has shown promise, particularly in combination with standard-of-care chemotherapy.

Preclinical Data

A screen of 36 colorectal cancer cell lines showed that sensitivity to this compound was enhanced in the presence of TNFα.[5] Furthermore, the combination of this compound with FOLFOX (a common chemotherapy regimen for CRC) resulted in significant tumor regression in in vivo models.[5] This synergistic effect was attributed, at least in part, to FOLFOX-induced downregulation of the anti-apoptotic protein FLIP.[5]

Other Solid Tumors

This compound has also been investigated in other solid tumors, including breast cancer, head and neck cancer, and bladder cancer, primarily in preclinical and early-phase clinical settings.

  • Triple-Negative Breast Cancer (TNBC): In vitro studies showed that 43% of 21 TNBC cell lines were sensitive to this compound.[9] In vivo, this compound demonstrated moderate tumor growth inhibition in a TNBC xenograft model.[9]

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Preclinical studies have shown that this compound can enhance the efficacy of radiotherapy in HNSCC models.[10]

  • Bladder Cancer: In vitro studies have demonstrated that this compound can synergistically induce necroptosis in bladder cancer cells in combination with TNFα, particularly when apoptosis is inhibited.[8]

Comparison with Other IAP Inhibitors

Several other IAP inhibitors, often referred to as SMAC mimetics, have been developed and are in various stages of clinical evaluation. These include Birinapant, LCL161, and Xevinapant (Debio 1143).[5][11]

IAP InhibitorTypePrimary Target(s)Key Characteristics
This compound (ASTX660) Non-peptidomimeticcIAP1, cIAP2, XIAPBalanced dual antagonist with demonstrated immunomodulatory activity.[2]
Birinapant (TL32711) Peptidomimetic (bivalent)cIAP1 > cIAP2, XIAPPreferentially targets cIAP1.[11][12]
LCL161 Peptidomimetic (monovalent)Pan-IAP inhibitorLess selective, with similar affinity for XIAP, cIAP1, and cIAP2.[11][13]
Xevinapant (Debio 1143) PeptidomimeticcIAP1, cIAP2, XIAPMost clinically advanced IAP antagonist, currently in Phase III trials for HNSCC.[5]

While direct head-to-head clinical comparisons are limited, this compound's balanced dual antagonism and its distinct immunomodulatory properties suggest a potentially broader mechanism of action compared to more selective IAP inhibitors.[2] The single-agent activity observed with this compound in TCL is a notable differentiator, as this has not been widely reported for other IAP antagonists.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor activity of this compound.

In Vitro Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Experimental Workflow

Cell_Viability_Workflow Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound (with or without TNFα) Incubate_24h->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50

Caption: Workflow for determining the in vitro efficacy of this compound.

Methodology

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.005 to 10 µM) in the presence or absence of a fixed concentration of TNFα (e.g., 10 ng/mL).[14]

  • Incubation: The treated plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is used to calculate the IC50 values.

In Vivo Tumor Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Experimental Workflow

Xenograft_Workflow Implant_Cells Subcutaneously implant cancer cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size (e.g., ~100-150 mm³) Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Treat_Mice Administer this compound orally (e.g., daily for a specified duration) Randomize_Mice->Treat_Mice Measure_Tumors Measure tumor volume regularly Treat_Mice->Measure_Tumors Analyze_Data Analyze tumor growth inhibition Measure_Tumors->Analyze_Data

Caption: Workflow for assessing the in vivo anti-tumor activity of this compound.

Methodology

  • Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³), at which point the mice are randomized into treatment and control groups.[5]

  • Treatment Administration: this compound is administered orally at a specified dose and schedule (e.g., daily for one week on, one week off).[5] The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: At the end of the study, the tumor growth inhibition is calculated and statistically analyzed. Tumors may also be excised for further analysis (e.g., Western blotting to confirm target engagement).[1]

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action that targets key IAP family members and modulates the anti-tumor immune response. Its single-agent clinical activity in T-cell lymphomas is a significant finding for this class of drugs. Preclinical data in other cancers, such as colorectal cancer, suggest that its efficacy can be enhanced through combination with standard-of-care therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across a broader range of malignancies and to identify patient populations most likely to benefit from this targeted therapy. The comparative data suggests that this compound's balanced dual antagonism and immunomodulatory effects may offer advantages over other IAP inhibitors in specific contexts.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Tolinapant

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Tolinapant is a potent antagonist of cIAP1/2 and XIAP and should be handled with care.[1][2] All personnel must be aware of the potential health and physical hazards associated with antineoplastic agents.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including double chemotherapy gloves, a lab coat, and eye protection, as described in standard safety protocols for handling potent compounds.[3][4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet, to avoid inhalation of any dust or aerosols.[3][4]

  • Spill Management: In case of a spill, follow institutional procedures for cleaning up hazardous materials. This typically involves using a detergent solution for initial cleaning, followed by a thorough rinse.[3]

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations for hazardous chemical waste.[3]

  • Segregation of Waste: Do not mix this compound waste with other laboratory waste streams.[3] All this compound waste should be segregated and collected in designated, clearly labeled hazardous waste containers. These are often color-coded, such as black for RCRA-regulated waste or purple for cytotoxic waste.[3][5]

  • Disposal of Unused or Expired this compound:

    • Unused or expired this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste.[3]

    • Do not dispose of this compound down the drain or in regular trash.[5][6]

  • Disposal of Contaminated Materials:

    • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated cytotoxic sharps container.[5] If a syringe contains residual this compound (even as little as 0.1 ml), it must be disposed of in a bulk hazardous chemical waste container, not a sharps container.[3]

    • Solid Waste: Items such as gloves, absorbent pads, and vials contaminated with this compound should be disposed of in a designated hazardous waste container for solids.[3][5]

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container for liquids.[3]

  • Decontamination of Glassware: Reusable glassware should be decontaminated following established laboratory procedures for potent compounds, which may involve soaking in a suitable inactivating solution or a thorough cleaning with a validated detergent.

  • Labeling and Storage of Waste:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[3]

    • Store waste containers in a designated satellite accumulation area (SAA) until they are collected by EH&S personnel.[3]

  • Waste Pickup: When the waste container is full or no longer in use, arrange for its collection by your institution's EH&S department.[3]

III. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound based on available research.

PropertyValueCitation(s)
Purity 99.75% - 99.81%[1][7]
Solubility DMSO: 100 mg/mL (185.29 mM) Ethanol: 100 mg/mL Water: Insoluble[1]
IC50 Values cIAP1 (BIR3): < 12 nmol/L XIAP (BIR3): < 40 nmol/L[1]
Storage of Stock Solution -80°C for up to 2 years -20°C for up to 1 year[7]
Oral Bioavailability Rodents and NHP: 12-34% at 5 mg/kg[8][9]

IV. Visualized Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Tolinapant_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_disposal Waste Segregation & Disposal cluster_final Final Steps A This compound Waste Generated (Unused product, contaminated labware, PPE) B Is the waste a sharp? A->B Assess Waste Type C Is the waste liquid? B->C No D Dispose in Cytotoxic Sharps Container B->D Yes E Dispose in Hazardous Liquid Waste Container C->E Yes F Dispose in Hazardous Solid Waste Container C->F No (Solid) G Store in designated Satellite Accumulation Area (SAA) D->G E->G F->G H Arrange for EH&S Pickup G->H

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tolinapant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tolinapant (ASTX660), a potent, orally bioavailable antagonist of cIAP1/2 and XIAP with antineoplastic properties. Given its classification as a hazardous compound, strict adherence to these procedures is paramount to ensure personnel safety and minimize environmental contamination. The following information is based on best practices for handling cytotoxic and hazardous drugs.

Personal Protective Equipment (PPE)

Due to its potent biological activity, appropriate personal protective equipment must be worn at all times when handling this compound. This includes during weighing, reconstitution, administration, and disposal.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves, double-gloved.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shield.Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to prevent inhalation.Prevents inhalation of aerosolized particles.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the designated handling area.
Operational Plan for Handling this compound

A clear, step-by-step process is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound is a solid. It should be stored in a clearly labeled, sealed container in a designated, restricted-access area.

  • Consult the supplier's documentation for specific storage temperature requirements.

2. Preparation and Reconstitution:

  • All handling of this compound powder must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Before starting, decontaminate the work surface.

  • Wear all required PPE.

  • Carefully weigh the required amount of this compound. Use a dedicated and calibrated scale within the containment area.

  • This compound is soluble in DMSO. When reconstituting, add the solvent slowly to the powder to avoid splashing.

  • Cap and seal the vial securely. If vortexing, ensure the cap is tightly sealed.

  • Label the reconstituted solution clearly with the compound name, concentration, date, and initials of the preparer.

3. Experimental Use:

  • When using the reconstituted solution, continue to work within a BSC or CVE.

  • Use disposable plasticware whenever possible.

  • Avoid the generation of aerosols.

  • After use, decontaminate all surfaces and equipment.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered hazardous waste.

  • This includes:

    • Empty and partially used vials.

    • Contaminated PPE (gloves, gown, shoe covers, etc.).

    • Disposable labware (pipette tips, tubes, etc.).

    • Spill cleanup materials.

2. Waste Collection:

  • Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Solid waste should be placed in a designated hazardous waste bag within a rigid container.

  • Liquid waste should be collected in a sealed, shatter-resistant container. Do not mix with other chemical waste streams unless compatibility is confirmed.

3. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal service.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.

Emergency Procedures

Spill Response:

  • Alert others in the area.

  • Evacuate the immediate area if the spill is large or involves a significant amount of powder.

  • Don appropriate PPE, including a respirator.

  • Contain the spill using a chemical spill kit. For powders, gently cover with damp absorbent material to avoid creating dust.

  • Clean the area from the outside in with a deactivating solution (if available and appropriate) or a detergent solution, followed by a rinse with water.

  • Collect all cleanup materials in a hazardous waste container.

  • Report the spill to the appropriate safety personnel.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention after any exposure and report the incident to your institution's health and safety office.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolinapant
Reactant of Route 2
Tolinapant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.